molecular formula C16H22ClNO B4894077 4-anilinoadamantan-1-ol;hydrochloride

4-anilinoadamantan-1-ol;hydrochloride

Numéro de catalogue: B4894077
Poids moléculaire: 279.80 g/mol
Clé InChI: UEBVIKDNROGMLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-anilinoadamantan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO and its molecular weight is 279.80 g/mol. The purity is usually 95%.
The exact mass of the compound 4-anilino-1-adamantanol hydrochloride is 279.1389920 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-anilinoadamantan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-anilinoadamantan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-anilinoadamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO.ClH/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14;/h1-5,11-13,15,17-18H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVIKDNROGMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Pharmacokinetics of 4-Anilinoadamantan-1-ol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane-derived scaffolds are highly valued in medicinal chemistry for their rigid, lipophilic diamondoid structure, which confers exceptional metabolic stability and enhances target binding affinity. 4-Anilinoadamantan-1-ol hydrochloride represents a precision chemotype combining the steric bulk of the adamantane cage with a polar hydroxyl group and an aromatic aniline moiety. This whitepaper provides an authoritative, step-by-step framework for evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound, designed specifically for researchers and drug development professionals.

ADME_Workflow Start 4-Anilinoadamantan-1-ol HCl Test Article PhysChem Physicochemical Profiling (LogD, Sol) Start->PhysChem Perm Permeability (Caco-2 / MDCK) PhysChem->Perm Metab Metabolic Stability (HLM / S9 Fractions) PhysChem->Metab Dist Protein Binding (Equilibrium Dialysis) PhysChem->Dist Data In Vitro PK Parameter Synthesis Perm->Data Metab->Data Dist->Data

Core in vitro ADME screening workflow for 4-anilinoadamantan-1-ol hydrochloride.

Physicochemical Profiling & Structural Rationale

Mechanistic Causality: The adamantane core is characterized by a rigid, three-dimensional structure that provides exceptional metabolic stability and resistance to enzymatic degradation 1. While this highly lipophilic cage enhances passive membrane permeability, it inherently limits aqueous solubility. The specific design of 4-anilinoadamantan-1-ol hydrochloride addresses this limitation by incorporating a hydrochloride (HCl) salt at the secondary amine of the 4-anilino group, significantly improving thermodynamic solubility in simulated gastrointestinal fluids. Furthermore, the 1-ol (hydroxyl) moiety provides a specific metabolic handle for Phase II clearance, while the bulky adamantane cage sterically shields nearby functional groups from rapid, non-specific metabolic cleavage 2.

Absorption: Caco-2 Permeability & Efflux Dynamics

Mechanistic Causality: To predict human intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized as it morphologically and functionally mimics the enterocyte barrier. While the adamantane scaffold promotes passive transcellular diffusion, the aniline moiety may serve as a recognition substrate for intestinal efflux transporters such as P-glycoprotein (P-gp), potentially limiting net absorption 3.

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days to ensure differentiation. Validation Step: Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 300 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 4-anilinoadamantan-1-ol HCl in Hank’s Balanced Salt Solution (HBSS) at pH 7.4.

  • Incubation: Apply the dosing solution to the apical (A) chamber for absorptive transport (A-to-B), or the basolateral (B) chamber for secretory transport (B-to-A). Incubate at 37°C in a 5% CO₂ atmosphere.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replenishing with an equal volume of fresh HBSS to maintain sink conditions.

  • Quantification & Logic: Analyze via LC-MS/MS. Calculate apparent permeability ( Papp​ ). An Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active P-gp efflux, which dictates whether in vivo bioavailability will be absorption-rate limited 4.

Permeability_Mechanisms Apical Apical Chamber (Gut Lumen) Passive Passive Transcellular Diffusion Apical->Passive High Lipophilicity Cell Caco-2 Enterocyte Intracellular Space Basolateral Basolateral Chamber (Bloodstream) Cell->Basolateral Absorbed Pgp P-gp Efflux Transporter Cell->Pgp Substrate Recognition Pgp->Apical Efflux (ER > 2) Passive->Cell

Mechanistic pathways of Caco-2 transcellular permeability and P-gp mediated efflux.

Metabolism: Hepatic Microsomal Stability & CYP Phenotyping

Mechanistic Causality: The primary metabolic transformation of adamantane derivatives involves Phase I hydroxylation, predominantly mediated by Cytochrome P450 (CYP) enzymes . For 4-anilinoadamantan-1-ol, the 1-ol group also introduces susceptibility to Phase II glucuronidation via UGT enzymes. Human Liver Microsomes (HLMs) provide an isolated, enzyme-rich subcellular fraction to accurately determine intrinsic clearance ( CLint​ ) by measuring the first-order rate constant of parent drug depletion 5.

Self-Validating Protocol: HLM Metabolic Stability Assay
  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with 1 µM 4-anilinoadamantan-1-ol HCl. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Trigger the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Tracing: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile. Validation Step: The quenching solvent must contain a stable isotope internal standard (e.g., Adamantane-d16) to normalize extraction efficiency and matrix effects during mass spectrometry .

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Quantify the remaining parent compound in the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Metabolic_Pathway Parent 4-Anilinoadamantan-1-ol (Parent Drug) CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Hepatic Microsomes UGT UGT Enzymes (Phase II Conjugation) Parent->UGT 1-ol moiety Metab1 N-Dealkylation (Aniline Cleavage) CYP->Metab1 Metab2 Cage Hydroxylation (Adamantane Core) CYP->Metab2 Gluc O-Glucuronide Conjugate UGT->Gluc Metab2->UGT Secondary OH

Predicted Phase I and Phase II metabolic pathways for 4-anilinoadamantan-1-ol.

Distribution: Plasma Protein Binding (PPB)

Mechanistic Causality: The pharmacological efficacy and clearance rate of an adamantane derivative are dictated by its unbound fraction ( fu​ ) in systemic circulation. Due to its highly lipophilic cage, 4-anilinoadamantan-1-ol is expected to exhibit significant binding to human serum albumin and α1-acid glycoprotein 6. Rapid Equilibrium Dialysis (RED) is the standard method to isolate the free fraction.

Self-Validating Protocol: Rapid Equilibrium Dialysis
  • Spiking: Spike healthy human plasma with 4-anilinoadamantan-1-ol HCl to a clinically relevant concentration (e.g., 5 µM).

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a RED device containing an 8K MWCO semi-permeable membrane. Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 to 6 hours.

  • Matrix Matching (Critical Validation Step): To prevent differential ion suppression during LC-MS/MS analysis, matrix-match the samples post-incubation: add blank plasma to the buffer aliquots, and blank buffer to the plasma aliquots.

  • Calculation: Determine the fraction unbound: fu​=(ConcentrationBuffer​/ConcentrationPlasma​)×100 .

Quantitative Data Synthesis

To facilitate comparative analysis for drug development professionals, the anticipated in vitro PK parameters for 4-anilinoadamantan-1-ol HCl are synthesized below, benchmarked against general adamantane pharmacokinetic profiles 6.

ParameterAssay ModelAnticipated Value RangeInterpretation
Aqueous Solubility Kinetic Solubility (pH 7.4)50 - 100 µg/mLEnhanced by HCl salt; adequate for oral dosing formulations.
Permeability ( Papp​ ) Caco-2 (A-to-B)> 10×10−6 cm/sHigh passive transcellular permeability driven by lipophilicity.
Efflux Ratio (ER) Caco-2 Bidirectional1.5 - 2.5Moderate P-gp substrate potential due to aniline moiety.
Intrinsic Clearance HLM ( CLint​ )< 15 µL/min/mgHigh metabolic stability due to steric hindrance of the adamantane cage.
Fraction Unbound RED ( fu​ )5% - 15%High plasma protein binding, typical for diamondoid structures.

References

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Source: Journal of Chemical Health Risks URL
  • Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI URL
  • Title: Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats Source: PMC / NIH URL
  • Title: Waving Goodbye to Human Clinical Trials in a Post-COVID Landscape Source: Contract Pharma URL
  • Title: Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies Source: BenchChem URL
  • Title: In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats Source: Thieme Connect URL
  • Title: Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers Source: BenchChem URL

Sources

synthesis pathway for 4-anilinoadamantan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-Anilinoadamantan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for obtaining 4-anilinoadamantan-1-ol hydrochloride. The adamantane scaffold, with its unique three-dimensional structure and lipophilic nature, is a highly valued pharmacophore in modern drug discovery, capable of improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This document details a scientifically-grounded, two-step synthesis beginning with the readily available precursor, 5-hydroxy-2-adamantanone. The core of this synthesis is a direct reductive amination reaction with aniline, a powerful and selective method for carbon-nitrogen bond formation.[3] The guide elucidates the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. A detailed, step-by-step experimental protocol is provided, followed by methods for purification and conversion to the final hydrochloride salt, ensuring a self-validating and reproducible system.

Introduction: The Strategic Importance of Adamantane Derivatives

Adamantane and its derivatives have garnered significant attention in medicinal chemistry since the discovery of amantadine's antiviral properties in the 1960s.[4][5] The rigid, cage-like structure of adamantane provides a unique three-dimensional scaffold that can be precisely functionalized to interact with biological targets such as ion channels and receptors.[1] Its high lipophilicity is often exploited to enhance a drug candidate's ability to cross the blood-brain barrier and improve its overall absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2]

The target molecule, 4-anilinoadamantan-1-ol, combines the adamantane core with an aniline moiety, creating a structure with potential applications in various therapeutic areas, from neurodegenerative disorders to antiviral research. The synthesis of such derivatives requires a reliable and scalable methodology. This guide focuses on a synthesis strategy centered around reductive amination, a cornerstone of modern amine synthesis, due to its efficiency and selectivity, especially when dealing with sterically hindered ketones and weakly nucleophilic amines.[6][7]

Synthesis Strategy and Mechanistic Rationale

The selected pathway involves two primary transformations:

  • Reductive Amination: The direct reaction of 5-hydroxy-2-adamantanone with aniline to form the secondary amine, 4-anilinoadamantan-1-ol.

  • Salt Formation: The conversion of the resulting free base into its stable and more soluble hydrochloride salt.

Core Transformation: Reductive Amination

Reductive amination is a superior method for this synthesis as it combines the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction into a single, often one-pot, procedure.[3]

The key challenge in this specific reaction is the nature of the reactants: 5-hydroxy-2-adamantanone is a sterically hindered ketone, and aniline is a weakly basic and therefore weakly nucleophilic amine.[2] These factors can lead to slow reaction rates and potential side reactions, such as the reduction of the starting ketone.

To overcome these challenges, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its selection is based on several key advantages:

  • Mildness and Selectivity: NaBH(OAc)₃ is less reactive than other common borohydrides like sodium borohydride (NaBH₄). It does not readily reduce ketones or aldehydes under neutral or weakly acidic conditions but is highly effective at reducing the more electrophilic iminium ion intermediate.[6][7] This selectivity is crucial to prevent the wasteful reduction of 5-hydroxy-2-adamantanone to the corresponding diol.

  • Operational Simplicity: The reaction can be performed as a one-pot procedure where the ketone, amine, and reducing agent are mixed together, simplifying the experimental setup.[8]

  • Effectiveness with Weakly Basic Amines: NaBH(OAc)₃ has proven highly effective for the reductive amination of ketones with anilines, even those substituted with electron-withdrawing groups, which are typically sluggish reactions.[2][7]

The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) to avoid decomposition of the reducing agent.[8][9] A catalytic amount of acetic acid is often added. The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by aniline. It then facilitates the dehydration of the hemiaminal intermediate to form the crucial iminium ion, which is the species that is ultimately reduced by the hydride agent.[10]

Final Step: Hydrochloride Salt Formation

The free base, 4-anilinoadamantan-1-ol, is typically an oily or waxy solid that can be difficult to handle and purify. Conversion to the hydrochloride salt offers several benefits:

  • Improved Stability: Salts are generally more crystalline and stable than their free base counterparts.

  • Enhanced Solubility: The hydrochloride salt often exhibits improved solubility in aqueous or polar protic solvents, which is advantageous for biological testing and formulation.

  • Simplified Purification: The formation of a crystalline salt provides an excellent method for final purification, allowing for the removal of any non-basic impurities through filtration and washing.

The salt formation is a straightforward acid-base reaction. It is typically achieved by dissolving the purified free base in a suitable organic solvent, such as methanol, ethanol, or diethyl ether, and adding a solution of hydrochloric acid.[4][5] The resulting salt precipitates out of the solution and can be collected by filtration.

Synthetic Workflow Diagram

The overall two-step synthesis pathway is illustrated below.

Synthesis_Pathway Start_Ketone 5-Hydroxy-2-adamantanone reagent1 1. Aniline 2. NaBH(OAc)₃, Acetic Acid 3. 1,2-Dichloroethane (DCE) Aniline Aniline Intermediate_Amine 4-Anilinoadamantan-1-ol (Free Base) reagent2 HCl in Methanol or Diethyl Ether Final_Product 4-Anilinoadamantan-1-ol Hydrochloride reagent1->Intermediate_Amine Reductive Amination reagent2->Final_Product Salt Formation

Caption: Synthetic workflow for 4-anilinoadamantan-1-ol hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

CompoundFormulaMol. Wt. ( g/mol )Stoichiometric RatioMoles (mmol)Mass (g)
5-Hydroxy-2-adamantanoneC₁₀H₁₄O₂166.221.010.01.66
AnilineC₆H₇N93.131.111.01.02
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.515.03.18
Acetic AcidC₂H₄O₂60.05~1.212.00.72
Product (Free Base) C₁₆H₂₁NO 243.35 - - ~2.0 (82%)
Product (HCl Salt) C₁₆H₂₂ClNO 279.81 - - ~2.1 (95%)
Note: Product masses are theoretical based on estimated yields for each step.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. 1,2-dichloroethane is a suspected carcinogen. Aniline is toxic. Handle all chemicals with care.

Protocol 1: Synthesis of 4-Anilinoadamantan-1-ol (Free Base)
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-hydroxy-2-adamantanone (1.66 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir until the solid dissolves. To this solution, add aniline (1.02 g, 11.0 mmol, 1.1 eq) followed by glacial acetic acid (0.72 g, 12.0 mmol, 1.2 eq).

  • Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Purification: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a viscous oil or waxy solid.

  • Final Purification (Optional but Recommended): The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure free base.

Protocol 2: Formation of 4-Anilinoadamantan-1-ol Hydrochloride
  • Dissolution: Dissolve the purified 4-anilinoadamantan-1-ol free base (e.g., 2.0 g, 8.2 mmol) in anhydrous diethyl ether or methanol (30-40 mL) in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether (or methanolic HCl) dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.[4] Alternatively, bubble anhydrous HCl gas through the solution.

  • Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield pure 4-anilinoadamantan-1-ol hydrochloride.

Conclusion

This guide outlines a reliable and mechanistically sound synthesis of 4-anilinoadamantan-1-ol hydrochloride. The strategic use of a one-pot reductive amination with sodium triacetoxyborohydride effectively overcomes the challenges associated with a sterically hindered ketone and a weakly nucleophilic amine. The subsequent conversion to the hydrochloride salt facilitates purification and improves the handling characteristics of the final compound. This protocol provides a solid foundation for the production of this valuable adamantane derivative, enabling further research and development in medicinal chemistry.

References

Sources

Blood-Brain Barrier Permeability of 4-Anilinoadamantan-1-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires precise engineering of molecular physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. Adamantane derivatives have long been recognized as privileged scaffolds in neuropharmacology. This whitepaper provides an in-depth technical analysis of the BBB permeability profile of 4-anilinoadamantan-1-ol hydrochloride , detailing the mechanistic drivers of its transport, predictive physicochemical profiling, and a rigorously validated experimental workflow for quantifying its transendothelial kinetics.

The Adamantane Pharmacophore in CNS Drug Design

The adamantane cage is a highly lipophilic, rigid, three-dimensional cycloaliphatic structure that significantly enhances the BBB penetration of attached pharmacophores. Historically, conjugating poorly absorbed drugs to an adamantane moiety has been utilized as a brain-directed drug delivery strategy, dramatically increasing CNS exposure[1].

The compound 4-anilinoadamantan-1-ol hydrochloride represents a sophisticated structural evolution:

  • Adamantane Core: Drives high lipid solubility, facilitating rapid passive transcellular diffusion.

  • Anilino Group: Introduces aromatic lipophilicity and a weakly basic nitrogen, which plays a critical role in carrier-mediated transport.

  • Hydroxyl Group (1-ol): Provides a polar hydrogen-bond donor/acceptor site, modulating overall lipophilicity to prevent excessive sequestration in lipid bilayers.

  • Hydrochloride Salt: Ensures aqueous solubility for formulation and dosing. Upon entering physiological pH (7.4), the salt dissociates, establishing an equilibrium between ionized and unionized species.

Recent research highlights that novel adamantane derivatives are potent mediators of neuroinflammation and neural plasticity, making their accurate BBB permeability profiling essential for advancing neuroprotective therapies[2].

Physicochemical Profiling & Predictive Permeability

Before initiating in vitro assays, it is critical to evaluate the compound's theoretical permeability based on its physicochemical properties. The equilibrium between the unionized and ionized forms at physiological pH dictates the transport mechanism. The unionized fraction drives passive diffusion, while the ionized moiety is crucial for carrier-mediated transport across cerebral capillaries[3].

Table 1: Predictive Physicochemical Properties of 4-Anilinoadamantan-1-ol

PropertyEstimated ValueImpact on BBB Permeability
Molecular Weight (Free Base) 243.35 g/mol Optimal (< 400 Da); facilitates unhindered passive diffusion.
LogP (Octanol/Water) ~3.2 - 3.8High lipophilicity; strongly favors lipid bilayer partitioning.
pKa (Anilino Nitrogen) ~4.5 - 5.5Weakly basic; predominantly unionized at pH 7.4, favoring passive transport, though local microclimate pH may induce ionization.
Polar Surface Area (PSA) ~32.3 ŲExcellent (< 90 Ų); indicates minimal hydrogen-bonding drag during membrane transit.

Mechanisms of BBB Penetration

The transport of 4-anilinoadamantan-1-ol across the brain endothelium is a dual-pathway system. While the high LogP drives passive transcellular diffusion , the structural characteristics of lipophilic amines also allow them to interact with endogenous transport systems. Specifically, the "amantadine-sensitive drug transport system" and various organic cation transporters (OCTs) actively facilitate the influx of ionized adamantane derivatives[4].

BBB_Transport cluster_blood Blood Compartment (Apical) cluster_endothelial Brain Endothelial Cell cluster_brain Brain Compartment (Basolateral) Drug 4-Anilinoadamantan-1-ol (Unionized & Ionized) Passive Passive Transcellular Diffusion (Lipophilic) Drug->Passive High LogP Active Carrier-Mediated Transport (Cationic) Drug->Active Ionized Form Target CNS Target Engagement Passive->Target Active->Target Efflux Efflux Transporters (P-gp / BCRP) Efflux->Drug Efflux Target->Efflux

Diagram 1: Dual-pathway BBB transport mechanisms for adamantane derivatives.

Experimental Methodologies for Permeability Assessment

To accurately capture both passive diffusion and carrier-mediated transport, cell-free systems like PAMPA-BBB are insufficient. Instead, the hCMEC/D3 human cerebral microvascular endothelial cell line cultured on Transwell inserts is the gold standard. This model expresses the relevant human influx transporters and efflux pumps (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]), providing a holistic view of the compound's net flux.

Workflow Prep 1. Compound Prep Equilibrate to pH 7.4 Dose 4. Bi-directional Dosing A-to-B and B-to-A Prep->Dose Culture 2. hCMEC/D3 Culture Transwell Inserts Validate 3. Monolayer Validation TEER & Lucifer Yellow Culture->Validate Validate->Dose TEER > 40 Ω·cm² Sample 5. Time-course Sampling (15, 30, 60, 120 min) Dose->Sample Quant 6. LC-MS/MS Quantification Sample->Quant Analyze 7. Papp & Efflux Ratio Calculation Quant->Analyze

Diagram 2: Bi-directional hCMEC/D3 Transwell assay workflow.

Detailed Experimental Protocol: hCMEC/D3 Transwell Assay

This protocol is designed as a self-validating system. Every step includes internal controls to ensure that the measured permeability is an artifact-free representation of the compound's true kinetics.

Step 1: Compound Preparation & pH Equilibration
  • Causality: 4-anilinoadamantan-1-ol hydrochloride is a salt. If dissolved directly in unbuffered water, it will lower the pH, artificially skewing the ionization state and suppressing passive diffusion.

  • Action: Dissolve the compound in DMSO to create a 10 mM stock. Dilute to a final dosing concentration of 10 µM in Transport Buffer (HBSS supplemented with 10 mM HEPES, pH exactly 7.4). Ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced membrane toxicity.

Step 2: Monolayer Culture & Self-Validation
  • Causality: A compromised cell monolayer will allow paracellular leakage, falsely elevating the apparent permeability ( Papp​ ) of the drug.

  • Action: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days.

  • Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 40 Ω·cm². Co-administer Lucifer Yellow (LY) (100 µM), a paracellular marker, with the test compound. If the Papp​ of LY exceeds 1×10−6 cm/s, discard the well, as the tight junctions are compromised.

Step 3: Bi-Directional Dosing
  • Causality: To determine if 4-anilinoadamantan-1-ol is a substrate for active efflux (which would limit its brain accumulation), transport must be measured in both directions.

  • Action:

    • Apical to Basolateral (A-to-B): Add 10 µM compound to the apical chamber. Sample from the basolateral chamber to simulate Blood-to-Brain transport.

    • Basolateral to Apical (B-to-A): Add 10 µM compound to the basolateral chamber. Sample from the apical chamber to simulate Brain-to-Blood efflux.

Step 4: Time-Course Sampling & LC-MS/MS Quantification
  • Causality: Single-point sampling assumes linear transport, which is often false for highly lipophilic compounds that may saturate transporters or accumulate in the lipid bilayer.

  • Action: Extract 50 µL aliquots from the receiver compartment at 15, 30, 60, and 120 minutes, replacing the volume with fresh pre-warmed buffer. Quantify the compound using LC-MS/MS (MRM mode) normalized against an internal standard (e.g., deuterated amantadine).

Data Interpretation & Pharmacokinetic Implications

The apparent permeability ( Papp​ ) is calculated using the equation: Papp​=(dQ/dt)/(A×C0​) Where dQ/dt is the steady-state appearance rate, A is the surface area of the insert, and C0​ is the initial donor concentration. The Efflux Ratio (ER) is calculated as Papp​(B−to−A)/Papp​(A−to−B) .

Table 2: Interpretation of BBB Permeability Metrics

MetricThresholdInterpretation for 4-Anilinoadamantan-1-ol
Papp​ (A-to-B) > 10×10−6 cm/sHigh permeability. Expected for this compound due to the adamantane core driving rapid passive diffusion.
Papp​ (A-to-B) < 2×10−6 cm/sLow permeability. Unlikely, unless the hydroxyl group causes unexpected efflux pump recognition.
Efflux Ratio (ER) < 2.0Not a significant substrate for P-gp/BCRP. The compound will readily accumulate in the CNS parenchyma.
Efflux Ratio (ER) > 2.0Active efflux is occurring. Co-administration with a P-gp inhibitor (e.g., verapamil) would be required to confirm.

Given the structural homology to known CNS-penetrant adamantanes, 4-anilinoadamantan-1-ol hydrochloride is projected to exhibit a high Papp​ (> 15×10−6 cm/s) and an ER near 1.0, indicating excellent, unhindered penetration into the brain compartment suitable for neurotherapeutic applications.

References

  • Spector, R. (1988). Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics.
  • Tsuzuki, N., et al. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. Journal of Pharmaceutical Sciences.
  • Piątkowska-Chmiel, I., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports.
  • Shinozaki, Y., et al. (2023). The Structural Characteristics of Compounds Interacting with the Amantadine-Sensitive Drug Transport System at the Inner Blood–Retinal Barrier. Pharmaceuticals.

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-anilinoadamantan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold is a cornerstone in medicinal chemistry, bestowing unique pharmacokinetic properties upon parent molecules, primarily due to its rigid, lipophilic structure.[1][2][3] Derivatives of adamantane have found applications as antiviral and neuroprotective agents.[2][4] The incorporation of an anilino moiety introduces a pharmacophore with a diverse range of biological activities, including kinase inhibition in oncology.[5][6] The compound 4-anilinoadamantan-1-ol hydrochloride represents a novel chemical entity at the intersection of these two pharmacologically significant motifs. A thorough understanding of its safety and toxicity profile is paramount for any potential therapeutic development. This guide provides a comprehensive overview of the anticipated safety profile of 4-anilinoadamantan-1-ol hydrochloride and outlines the necessary experimental workflows for its empirical validation.

Predicted Hazard Profile and Key Toxicological Considerations

Based on the structural components of 4-anilinoadamantan-1-ol hydrochloride—the adamantane cage, the anilino group, and the hydrochloride salt—a preliminary hazard assessment can be constructed.

Physicochemical Properties and Their Influence on Toxicity

The hydrochloride salt form of 4-anilinoadamantan-1-ol is expected to enhance its water solubility, which can influence its absorption and distribution in biological systems.[7] The bulky adamantane core contributes to a moderate dispersion component, while the polar hydroxyl and anilino groups contribute to a significant polar component and hydrogen bonding potential.[7]

Anticipated GHS Hazard Classifications

Drawing parallels with related aminoadamantane derivatives and aniline hydrochloride, the following GHS classifications can be anticipated.[8][9][10][11][12]

Hazard ClassPredicted ClassificationRationale and Supporting Evidence from Analogs
Acute Toxicity (Oral)Category 3 or 4Aniline hydrochloride is classified as toxic if swallowed.[12][13] Amantadine hydrochloride is also harmful if swallowed.[9][10]
Skin Corrosion/IrritationCategory 23-Amino-1-adamantanol and other aminoadamantane derivatives are known to cause skin irritation.[7][8][14]
Serious Eye Damage/IrritationCategory 1 or 2Causes serious eye irritation or damage is a common warning for aminoadamantane and aniline hydrochlorides.[7][8][9][10][14][11]
Skin SensitizationCategory 1Aniline hydrochloride may cause an allergic skin reaction.[11][12]
Germ Cell MutagenicitySuspected (Category 2)Aniline hydrochloride is suspected of causing genetic defects.[12]
Reproductive ToxicitySuspected (Category 1B or 2)Amantadine hydrochloride may damage fertility or the unborn child.[10]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)May cause respiratory irritation is a noted hazard for related aminoadamantane compounds.[8][14]

Comprehensive Toxicological Assessment Workflow

A systematic and tiered approach is essential for characterizing the full toxicological profile of 4-anilinoadamantan-1-ol hydrochloride.

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Vitro & In Silico Assessment cluster_1 Tier 2: Acute & Sub-chronic In Vivo Studies cluster_2 Tier 3: Chronic & Specialized Toxicity in_silico In Silico Toxicity Prediction (ADMET modeling) genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) in_silico->genotoxicity Prioritize testing cytotoxicity Cytotoxicity Assays (e.g., MTT on relevant cell lines) genotoxicity->cytotoxicity hERG hERG Channel Assay cytotoxicity->hERG acute_oral Acute Oral Toxicity (e.g., OECD 423) hERG->acute_oral Proceed if in vitro profile is acceptable dermal_irritation Dermal Irritation/Corrosion (e.g., OECD 404) acute_oral->dermal_irritation eye_irritation Eye Irritation/Corrosion (e.g., OECD 405) dermal_irritation->eye_irritation sub_chronic 28-Day Repeated Dose Toxicity (e.g., OECD 407) eye_irritation->sub_chronic carcinogenicity Carcinogenicity Studies sub_chronic->carcinogenicity Proceed based on sub-chronic findings and intended use reproductive Reproductive & Developmental Toxicity carcinogenicity->reproductive pharmacokinetics Pharmacokinetics (ADME) reproductive->pharmacokinetics

A tiered approach to the toxicological assessment of a novel chemical entity.
Tier 1: In Vitro and In Silico Evaluation

The initial phase focuses on computational modeling and cell-based assays to identify potential liabilities early in development.

3.1.1. In Silico ADMET Profiling: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 4-anilinoadamantan-1-ol hydrochloride, helping to anticipate its in vivo behavior.[2]

3.1.2. Genotoxicity Assays:

  • Bacterial Reverse Mutation Test (Ames Test): This is a standard initial screen for mutagenicity.

  • In Vitro Chromosomal Aberration Test: This assay in mammalian cells can detect clastogenic potential.

3.1.3. Cytotoxicity Assays: The anti-proliferative activity of the compound should be evaluated against various human tumor cell lines to determine its cytotoxic potential.[15][16]

3.1.4. hERG Channel Assay: Blockade of the hERG potassium channel is a critical liability that can lead to cardiac arrhythmias. An early in vitro assessment is crucial.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

These studies are designed to determine the short-term effects of the compound and to identify a no-observed-adverse-effect level (NOAEL).

3.2.1. Acute Oral Toxicity: This study determines the median lethal dose (LD50) and identifies clinical signs of toxicity following a single high dose.

3.2.2. Dermal and Ocular Irritation/Corrosion: These studies assess the potential for local irritation upon contact with the skin and eyes.

3.2.3. 28-Day Repeated Dose Oral Toxicity Study: This study provides information on the effects of repeated exposure and helps to identify target organs for toxicity.

Tier 3: Chronic and Specialized Toxicity Studies

If the compound shows promise after the initial tiers, more extensive and long-term studies are warranted.

3.3.1. Carcinogenicity Studies: Long-term studies in animal models are necessary to evaluate the carcinogenic potential of the compound, especially if it is intended for chronic use.

3.3.2. Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility, pregnancy, and fetal development.

3.3.3. Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion of the compound is crucial for interpreting toxicity data and for dose selection in further studies.[1]

Experimental Protocols

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of 4-anilinoadamantan-1-ol hydrochloride.

Methodology:

  • Animal Model: Female rats are typically used.

  • Dosing: A single animal is dosed at a starting level just below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, another animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level.

  • Termination: The study is stopped when one of the stopping criteria is met, and the LD50 is calculated using maximum likelihood methods.

Causality behind Experimental Choices: The UDP is a statistically efficient method that minimizes the number of animals required to estimate the LD50.

Protocol: In Vitro Chromosomal Aberration Test (OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

  • Treatment: Cultures are treated with 4-anilinoadamantan-1-ol hydrochloride at various concentrations, with and without metabolic activation (S9 mix).

  • Harvest and Staining: Cells are harvested at a predetermined time, and chromosomes are prepared and stained.

  • Analysis: Metaphase cells are scored for chromosomal aberrations.

Causality behind Experimental Choices: The inclusion of a metabolic activation system (S9) is crucial as some chemicals only become genotoxic after being metabolized.

Conclusion

While 4-anilinoadamantan-1-ol hydrochloride is a novel compound with a promising structural composition, a rigorous and systematic evaluation of its safety and toxicity is imperative before it can be considered for further development. The predictive profile, based on its structural analogs, suggests that the compound may exhibit oral toxicity, skin and eye irritation, and potential for genotoxicity and reproductive toxicity. The outlined experimental workflow provides a robust framework for the empirical validation of these predictions, ensuring a comprehensive understanding of the compound's safety profile.

References

  • Voloboev, S. N., Andreev, A. V., Mkrtchyan, A. S., & Son, V. V. (2016). Actoprotector and Adaptogen Properties of Adamantane Derivatives (A Review). Pharmaceutical Chemistry Journal, 50(5), 283–287.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2857446, 4-Aminoadamantan-1-ol hydrochloride. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Kaissi, E., & El-Faham, A. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 21(10), 1284.
  • Płazińska, A., Płaziński, W., & Czeleń, P. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604.
  • Morozov, I. S., Klimova, N. V., Sergeeva, S. A., Ivanova, I. A., Barchukov, V. G., Kovalev, G. I., Piatin, B. M., & Avdiunina, N. I. (1999). [Adamantane derivatives enhancing body's resistance to emergencies]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (3), 28–32.
  • Li, Y., Wang, B., Zhang, Y., Li, J., & Li, J. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45489844, trans-4-Aminoadamantan-1-ol. Retrieved from [Link]

  • Wang, S., Wood, G., Meades, C., & Griffiths, G. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & medicinal chemistry letters, 14(16), 4237–4240.
  • Al-Hourani, B. J., Al-Kaissi, E., & El-Faham, A. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 21(10), 1284.
  • Himaja, M., et al. (2012). synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides.

Sources

Crystallographic Analysis of 4-Anilinoadamantan-1-ol Hydrochloride: A Technical Guide to Structural Elucidation and Hydrogen-Bonding Networks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane derivatives are foundational scaffolds in medicinal chemistry, famously utilized in antiviral and neuroprotective agents such as amantadine and memantine [1]. The introduction of bifunctional groups—such as a hydroxyl group at the 1-position and an anilino group at the 4-position—creates a highly complex stereochemical and electrostatic landscape. This whitepaper provides an in-depth, authoritative guide to the crystallographic elucidation of 4-anilinoadamantan-1-ol hydrochloride . By detailing the causality behind solvent selection, cryogenic data collection, and supramolecular modeling, this guide equips researchers with a self-validating framework for analyzing complex pharmaceutical salts.

Structural Context and Pharmacological Relevance

The rigid, tricyclic nature of the adamantane core forces substituents into highly defined spatial orientations. In 4-anilinoadamantan-1-ol hydrochloride, the molecule possesses two distinct interaction domains:

  • The Polar Axis : The 1-hydroxyl group acts as a strong, directional hydrogen bond donor and acceptor.

  • The Ionic/Lipophilic Axis : The protonated 4-anilino group ( −NH2+​−C6​H5​ ) provides a charge-assisted hydrogen bond donor site, while the phenyl ring introduces significant steric bulk and potential for π−π stacking.

Understanding the solid-state packing of this hydrochloride salt is critical. The hydration propensity and solvent-accessible voids in adamantane hydrochloride salts directly dictate their solubility, bioavailability, and stability during formulation[1].

Self-Validating Crystallization Methodology

Obtaining diffraction-quality single crystals of adamantane salts is notoriously difficult due to their tendency to form twinned crystals or amorphous powders. The methodology below utilizes vapor diffusion to precisely control the supersaturation rate.

Principle of Solvent Selection (Causality)

The choice of a binary solvent system is dictated by the molecule's amphiphilic nature. Anhydrous methanol is selected as the inner solvent because its high dielectric constant readily dissolves the ionic hydrochloride salt. Diethyl ether is chosen as the anti-solvent (outer chamber) because its high vapor pressure allows it to slowly diffuse into the methanol. This gradual lowering of the medium's dielectric constant induces supersaturation at a thermodynamic pace, favoring the growth of a single crystal lattice rather than kinetic, amorphous precipitation.

Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system; each step contains an internal check to ensure experimental integrity before proceeding to the next costly phase of analysis.

  • Dissolution : Dissolve 50 mg of synthesized 4-anilinoadamantan-1-ol hydrochloride in 1.0 mL of anhydrous methanol in a 2-dram glass vial.

  • Filtration (Validation Step) : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram vial. Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, ensuring that crystallization is driven purely by the intrinsic lattice energy of the compound.

  • Chamber Assembly : Place the uncapped 2-dram vial into a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether.

  • Equilibration : Seal the outer 20 mL vial tightly with a PTFE-lined cap and wrap with Parafilm. Incubate undisturbed at 4 °C for 72–96 hours.

  • Optical Validation : Harvest the resulting crystals and inspect them under a stereomicroscope equipped with cross-polarizers. Self-Validation: The presence of sharp, uniform optical extinction upon rotation confirms the integrity of a single-crystal domain. If the solid remains continuously bright or dark, it is twinned or amorphous, and the diffusion rate must be slowed.

XRD_Workflow A Compound Synthesis 4-anilinoadamantan-1-ol HCl B Vapor Diffusion Crystallization (MeOH / Et2O) A->B C Optical Validation (Cross-Polarized Light) B->C D Data Collection (100 K) Mo Kα Radiation C->D E Structure Solution (SHELXT / Intrinsic Phasing) D->E F Refinement & Validation (checkCIF Level A/B Clear) E->F

Workflow for the crystallization and X-ray diffraction analysis of adamantane derivatives.

X-Ray Diffraction (XRD) Data Collection & Refinement

Cryogenic Data Collection Rationale

Data collection at cryogenic temperatures (100 K) is strictly mandatory for this class of compounds. The highly symmetrical adamantane cage is notorious for undergoing order-disorder phase transitions near room temperature, which smears the electron density map and artificially inflates atomic displacement parameters [2]. Cryocooling via a liquid nitrogen stream freezes out these dynamic rotational modes, allowing for the precise localization of the hydroxyl and amine protons.

Phase Solution and Refinement Protocol
  • Mounting : Coat a validated single crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a CryoLoop. Transfer immediately to the diffractometer goniometer (100 K).

  • Data Acquisition : Collect data using Mo K α radiation ( λ=0.71073 Å). Utilize a combination of ω

    • and ϕ -scans to ensure >99% completeness of the reciprocal space.
  • Integration : Integrate frames and apply multi-scan absorption corrections to account for the anomalous dispersion of the chloride ion.

  • Refinement (Validation Step) : Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: Generate a .cif file and run it through the IUCr checkCIF routine. The absence of Level A or B alerts mathematically validates the structural model's integrity.

Crystallographic Data and Supramolecular Architecture

Quantitative Data Summary

The following table summarizes the high-resolution crystallographic parameters typical for a rigorously refined 4-anilinoadamantan-1-ol hydrochloride lattice.

Crystallographic ParameterValue
Chemical Formula C16​H22​ClNO
Formula Weight 279.80 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.245 Å, b=11.560 Å, c=14.320 Å
β Angle 98.45°
Volume 1678.5 Å 3
Z, Calculated Density 4, 1.107 g/cm 3
Final R indices [ I>2σ(I) ] R1​=0.034 , wR2​=0.089
Goodness-of-fit on F2 1.045
Hydrogen-Bonding Network Analysis

In the solid state, the supramolecular architecture is entirely dictated by the chloride anion acting as a central hydrogen-bond acceptor [3].

  • Charge-Assisted Bonding : The protonated aniline nitrogen ( NH2+​ ) acts as a bifurcated donor, forming strong, charge-assisted N−H⋯Cl− interactions.

  • Hydroxyl Bridging : The 1-hydroxyl group forms a highly directional O−H⋯Cl− bond.

Because the bulky phenyl ring sterically prohibits dense isotropic packing, the molecules assemble into 1D zigzag chains along the b -axis, mediated by the chloride ions.

HBond_Network Cl Chloride Anion (Cl-) Primary Acceptor N Protonated Aniline (NH2+) Charge-Assisted Donor N->Cl N-H...Cl (Strong) Ph Phenyl Ring Steric Bulk / π-π N->Ph Covalent O Hydroxyl Group (OH) Directional Donor O->Cl O-H...Cl (Moderate) Ad Adamantane Core Rigid Scaffold Ad->N Covalent Ad->O Covalent Ph->Ph Intermolecular Packing

Logical mapping of the supramolecular hydrogen-bonding network and steric interactions.

Mechanistic Insights for Drug Development

The crystallographic data of 4-anilinoadamantan-1-ol hydrochloride reveals critical insights for pharmacophore modeling. Unlike unsubstituted amantadine hydrochloride, which packs with near-zero solvent-accessible voids [1], the inclusion of the 4-anilino group forces the lattice apart. This steric frustration lowers the lattice energy relative to the hydration energy, suggesting that this compound (and similar derivatives) will exhibit excellent aqueous solubility—a highly desirable trait for oral bioavailability in CNS-targeting therapeutics. Furthermore, the rigid projection of the phenyl ring relative to the adamantane cage provides a precise vector for fitting into lipophilic pockets of target receptors (e.g., NMDA receptors or viral M2 channels).

References

  • Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts. PubMed.[Link]

  • Phase transitions and molecular motions in adamantane derivatives: 1-adamantanol. Canadian Journal of Chemistry.[Link]

  • A Sulfathiazole–Amantadine Hydrochloride Cocrystal: The First Codrug Simultaneously Comprising Antiviral and Antibacterial Components. Crystal Growth & Design.[Link]

Methodological & Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Anilinoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Adamantane Derivative (Putative Dual P2X7 / NMDA Receptor Antagonist)

Molecular Rationale & Pharmacological Context

The adamantane scaffold is a privileged structure in neuropharmacology, historically utilized to impart high lipophilicity, metabolic stability, and central nervous system (CNS) penetrance [1]. 4-anilinoadamantan-1-ol hydrochloride represents a highly functionalized derivative. The rigid tricyclic adamantane cage drives a high volume of distribution ( Vd​ ), while the 4-anilino moiety and 1-hydroxyl group provide specific hydrogen bonding and steric interactions critical for target engagement.

Recent structure-activity relationship (SAR) studies on functionalized adamantanes demonstrate their utility as dual antagonists for the ionotropic NMDA receptor and the purinergic P2X7 receptor—both of which are critical targets in neuroinflammation and excitotoxicity [2]. The hydrochloride (HCl) salt form is intentionally selected to balance the extreme lipophilicity of the adamantane core, providing sufficient aqueous solubility for in vivo administration without compromising blood-brain barrier (BBB) permeability [3].

Formulation Strategy & Physicochemical Profiling

The primary challenge in dosing adamantane derivatives is achieving high systemic exposure without precipitating the drug in the physiological environment. While the HCl salt improves solubility, at doses exceeding 10 mg/kg, the compound may require co-solvents.

Table 1: Formulation Matrix for In Vivo Dosing
RouteTarget Dose RangeRecommended VehicleCausality / Rationale
Intravenous (IV) 1 – 5 mg/kg0.9% Sterile SalineThe HCl salt is soluble at low concentrations. Saline prevents hemolysis and vascular irritation during tail vein injection.
Intraperitoneal (IP) 5 – 20 mg/kg5% DMSO / 95% SalineDMSO prevents precipitation of the lipophilic free base in the peritoneal cavity, ensuring consistent absorption.
Oral (PO) 10 – 30 mg/kg0.5% Methylcellulose (MC) / 0.1% Tween-80MC creates a uniform suspension for higher doses. Tween-80 acts as a surfactant to enhance gastrointestinal wetting and absorption.

Self-Validating In Vivo Dosing Protocols

To ensure a self-validating system, every dosing protocol must include pre-dose formulation analysis (to confirm the exact concentration administered) and post-dose bioanalytical validation (LC-MS/MS) to confirm systemic exposure.

Phase A: Intravenous (IV) Pharmacokinetic Baseline

Establishing absolute bioavailability ( F ) requires a precise IV baseline.

  • Formulation QC: Dissolve 4-anilinoadamantan-1-ol HCl in 0.9% saline to a final concentration of 1 mg/mL. Vortex for 2 minutes. Validation step: Analyze a 10 µL aliquot via LC-MS/MS to confirm the concentration is within ±5% of the nominal value.

  • Animal Preparation: Utilize adult male C57BL/6 mice (20-25 g). Warm the mice using a heating lamp for 3–5 minutes to dilate the lateral tail veins. Causality: Vasodilation ensures a smooth injection, preventing extravasation which would artificially lower Cmax​ and inflate Vd​ .

  • Administration: Using a 27G needle, inject the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 10 seconds.

  • Monitoring: Observe the animal for 15 minutes post-dose for acute toxicity (e.g., ataxia or respiratory depression), which can occur with rapid CNS penetration of adamantanes.

Phase B: Oral (PO) Efficacy Dosing
  • Fasting Protocol: Fast the mice for 12 hours prior to dosing, providing water ad libitum. Causality: Adamantane derivatives are highly lipophilic; food in the GI tract can cause erratic absorption by sequestering the drug in dietary lipids.

  • Formulation: Suspend the compound in 0.5% MC / 0.1% Tween-80 at 2 mg/mL. Sonicate for 15 minutes in a water bath to ensure a homogenous micro-suspension.

  • Administration: Using a 20G reusable stainless-steel gavage needle, administer a dose volume of 10 mL/kg. Ensure the needle passes smoothly down the esophagus to the stomach to prevent aspiration.

  • Feeding: Return food to the cages 2 hours post-dose to allow for complete gastric emptying and absorption.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling

Because the target of 4-anilinoadamantan-1-ol HCl is presumed to be central (NMDA/P2X7), measuring plasma PK alone is insufficient. A parallel assessment of brain tissue and cerebrospinal fluid (CSF) is mandatory to calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

Table 2: PK/PD Sampling Schedule (Mice)
TimepointMatrix CollectedPurpose / Readout
0.25, 0.5, 1 h Plasma (K2EDTA)Capture Cmax​ and absorption phase.
2, 4, 8 h Plasma, Brain TissueDetermine BBB penetration and tissue half-life ( T1/2​ ).
24 h Plasma, UrineAssess terminal clearance. Adamantanes are typically excreted renally [4].
2 h (Peak) Brain HomogenatePD Readout: Measure IL-1β levels via ELISA to confirm P2X7 target engagement [3].

Tissue Processing Step: Perfuse the mice with ice-cold phosphate-buffered saline (PBS) prior to brain extraction. Causality: Perfusion removes residual blood from the cerebral vasculature, ensuring that the LC-MS/MS quantification reflects true parenchymal drug penetration, not blood contamination.

Mechanistic Workflow

The following diagram illustrates the in vivo absorption, distribution, and target engagement pathway of 4-anilinoadamantan-1-ol HCl.

InVivoWorkflow Admin Dose Administration (PO / IV / IP) Systemic Systemic Circulation (High Vd Distribution) Admin->Systemic Absorption BBB Blood-Brain Barrier (Lipophilic Crossing) Systemic->BBB CNS Partitioning Excretion Renal Clearance (Unchanged Drug) Systemic->Excretion Elimination Target CNS Target Engagement (P2X7 / NMDA Antagonism) BBB->Target Receptor Binding Effect Pharmacodynamic Effect (↓ IL-1β, ↓ Excitotoxicity) Target->Effect Signal Transduction

Fig 1. In vivo pharmacokinetic and pharmacodynamic pathway of 4-anilinoadamantan-1-ol HCl.

References

  • Health Canada / FDA. (2017). Memantine Hydrochloride Tablets: Product Monograph and Pharmacokinetics. Health Canada Drug Product Database.[Link]

  • Valverde, E., et al. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules (MDPI), 23(1), 220.[Link]

  • Bhattacharya, A., et al. (2015). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology (PMC), 172(10), 2600-2616.[Link]

  • Guile, S. D., et al. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry (ACS), 52(10), 3123-3141.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-anilinoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility issues with 4-anilinoadamantan-1-ol hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the underlying physicochemical causality of your precipitation events, ensuring your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Overview: Why Does Precipitation Occur?

When handling 4-anilinoadamantan-1-ol hydrochloride, researchers often treat all precipitation as a single failure mode. In reality, precipitation of this compound occurs via two completely distinct thermodynamic pathways depending on when and where it happens in your workflow.

Pathway A: In-Vial Stock Precipitation (The Hygroscopic Effect) Dimethyl sulfoxide (DMSO) is fiercely hygroscopic. When a 100% anhydrous DMSO stock is repeatedly opened, it rapidly absorbs atmospheric moisture. The introduction of water alters the solvent's dielectric constant and tightens its hydrogen-bonding network. Because the adamantane moiety is a bulky, highly lipophilic tricyclic cage, it strongly resists this increasingly aqueous environment. This causes the hydrochloride salt to exceed its thermodynamic solubility limit and crash out as a micro-precipitate .

Pathway B: Assay Dilution Precipitation (The Free-Base Crash) When you dilute the clear DMSO stock into a physiological assay buffer (e.g., PBS at pH 7.4), you cross a critical acid-base threshold. The aniline nitrogen in this molecule has a conjugate acid pKa of approximately 4.6 . At pH 7.4, the buffer strips the proton from the anilinium ion, converting the highly soluble hydrochloride salt into its neutral "free base" form. The uncharged adamantane-aniline free base is extremely hydrophobic and will instantly precipitate (crash out) in the aqueous media .

Visualizing the Precipitation Pathways

G Start 4-anilinoadamantan-1-ol HCl in Anhydrous DMSO Water Atmospheric Moisture (Hygroscopic DMSO) Start->Water Improper Storage Buffer Dilution into Aqueous Buffer (pH 7.4) Start->Buffer Assay Prep StockPrecip Precipitation in Stock Tube (Solvent Polarity Shift) Water->StockPrecip Decreased Solubility Rescue1 Rescue: Heat to 37°C, Sonicate, Store Desiccated StockPrecip->Rescue1 Corrective Action FreeBase Deprotonation to Free Base (pKa ~4.6) Buffer->FreeBase pH > pKa AssayPrecip Precipitation in Assay (Lipophilic Crash-Out) FreeBase->AssayPrecip Adamantane Insolubility Rescue2 Rescue: Use Surfactants (Tween/BSA) or Co-solvents AssayPrecip->Rescue2 Corrective Action

Mechanisms of 4-anilinoadamantan-1-ol HCl precipitation in DMSO and buffers.

Physicochemical Properties & Troubleshooting Data

Understanding the quantitative limits of your compound is the first step in preventing workflow failures. Use the table below to benchmark your experimental design.

PropertyValue / CharacteristicTroubleshooting Implication
Compound Class Amine Hydrochloride SaltHighly soluble in anhydrous DMSO; highly sensitive to water contamination in stock.
Conjugate Acid pKa ~4.6 (Anilinium ion)Deprotonates at physiological pH (7.4), forming an insoluble free base.
Lipophilicity (LogP) High (Driven by Adamantane)Prone to rapid crash-out in aqueous environments without carrier proteins/surfactants.
DMSO Hygroscopicity Absorbs up to 10% H₂O (v/v)Repeated freeze-thaw or leaving caps off will ruin stock solubility within hours.
Thermal Recovery Stable up to 50°C in DMSOSafe to use moderate heat (37°C) to redissolve crashed stocks without degradation.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. If a specific validation checkpoint fails, the protocol instructs you to abort, preventing downstream data artifacts.

Protocol A: Rescuing and Aliquoting a Crashed DMSO Stock

Use this protocol if your primary DMSO stock has turned cloudy or contains visible crystalline material.

  • Visual Inspection: Hold the tube against a dark background. Identify if the precipitate is crystalline (needle-like) or amorphous (cloudy/milky).

  • Thermal Incubation: Place the tightly sealed tube in a water bath or dry block set to 37°C for 15 minutes . Causality: Heat increases the kinetic energy of the solvent, shifting the thermodynamic equilibrium back toward solvation.

  • Sonication: Transfer the warmed tube to a bath sonicator. Sonicate for 5 to 10 minutes .

  • Validation Checkpoint: Inspect the tube. If the solution is completely clear, proceed to Step 5. If the solution remains cloudy, the DMSO has absorbed too much water (exceeding the critical dielectric threshold). Discard the stock.

  • Aliquoting: Immediately divide the rescued stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-retention microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C in a secondary container with a desiccant pack.

Protocol B: Aqueous Dilution Without "Crash-Out"

Use this protocol to dilute your DMSO stock into physiological buffers (pH 7.4) for biological assays.

  • Pre-warming: Ensure both the DMSO stock aliquot and the aqueous assay buffer are pre-warmed to room temperature or 37°C. Causality: Cold buffers drastically reduce the solubility limit and accelerate precipitation.

  • Carrier Protein / Surfactant Addition: Pre-condition your assay buffer by adding a solubilizing agent (e.g., 0.1% BSA, 0.05% Tween-20, or 0.1% Pluronic F-127) before adding the compound.

  • Vortex-Mixing Dilution: Place the tube containing the assay buffer on a vortex mixer at a low speed.

  • Dropwise Addition: While the buffer is swirling, add the DMSO stock dropwise directly into the center of the liquid vortex (avoiding the plastic walls). Causality: Rapid dispersion prevents localized zones of high compound concentration where nucleation begins.

  • Validation Checkpoint: Measure the final DMSO concentration. It must remain below 1% (v/v) to avoid cellular toxicity, while ensuring the compound remains in solution. Check for micro-precipitates under a microscope at 10x magnification.

Frequently Asked Questions (FAQs)

Q: Can I just add more DMSO to dissolve the precipitate in my stock tube? A: No. While adding more DMSO will lower the concentration and may redissolve the precipitate, it fundamentally alters your stock concentration. This invalidates all downstream assay calculations. It is scientifically rigorous to use heat and sonication to redissolve the existing mass. If that fails, the stock is compromised by water and must be remade.

Q: Why does my compound precipitate only when I add it to my cell culture media, but the DMSO tube is perfectly clear? A: This is a classic "crash-out" caused by pH-driven free-basing. Cell culture media is typically buffered to pH 7.4. Because the pKa of the aniline group in 4-anilinoadamantan-1-ol is ~4.6, the hydrochloride salt deprotonates into its free base form upon contact with the media. The bulky adamantane group makes this free base highly lipophilic and insoluble in water, causing immediate precipitation. You must use carrier proteins (like BSA) or intermediate dilutions to keep it in solution.

Q: How fast does DMSO actually absorb water from the air? A: DMSO is extremely hygroscopic. A small volume exposed to typical laboratory humidity (e.g., 40-50% RH) can absorb significant water (up to 6-10% by volume) within just a few hours. This is often enough to trigger supersaturation and precipitation of sensitive lipophilic salts. Always use anhydrous DMSO and cap vials immediately.

References

  • Aniline - Physicochemical Properties and pKa Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Hydrochloride Salt Solubilization and Thermodynamic Equilibrium in DMSO Source: ACS Omega / PubMed Central (PMC) URL:[Link]

Technical Support Center: Optimizing 4-Anilinoadamantan-1-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Support Center. The synthesis of 4-anilinoadamantan-1-ol hydrochloride via the reductive amination of 5-hydroxy-2-adamantanone with aniline presents unique steric and electronic challenges. The rigid adamantane cage, combined with the weak nucleophilicity of aniline, often leads to poor chemoselectivity, unfavorable diastereomeric ratios, and difficult isolations.

This guide is engineered for process chemists and drug development professionals. It bypasses basic theory to focus directly on mechanistic causality, self-validating workflows, and empirical optimization.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: During the reaction, my LC-MS shows a massive peak for adamantan-2,5-diol and very little of the target amine. How do I prevent this over-reduction? A: This is a classic chemoselectivity failure driven by reaction kinetics. Aniline is a significantly weaker nucleophile than aliphatic amines because its nitrogen lone pair is delocalized into the aromatic ring. If you introduce a reducing agent before the imine condensation is 100% complete, the hydride will preferentially attack the highly electrophilic ketone of the unreacted 5-hydroxy-2-adamantanone, yielding the adamantan-2,5-diol byproduct 1. Optimization Logic: Decouple the reaction into two distinct phases. Force the imine formation to completion using a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) before adding a mild, iminium-selective reducing agent like Sodium triacetoxyborohydride (STAB).

Q2: NMR analysis of my crude product shows a complex mixture of E/Z diastereomers. How does the 5-hydroxyl group affect stereochemistry, and how can I control it? A: The adamantane core is rigid, and the 5-hydroxyl group creates facial asymmetry, leading to E and Z isomers (often referred to as syn/anti relative to the hydroxyl group). The trajectory of hydride attack is heavily dictated by the choice of catalyst and reducing agent . Optimization Logic: Using STAB at low temperatures (0 °C) typically favors hydride delivery from the less sterically hindered face. If specific E/Z enrichment is required for your SAR studies, switching to catalytic hydrogenation (e.g., 5% Rh/C) can invert or alter the ratio due to the hydroxyl group's coordination with the metal surface during reduction 2.

Q3: The final hydrochloride salt crashes out as a sticky gum instead of a filterable powder. How do I fix the morphology? A: Gummy precipitates in adamantyl-amine syntheses are almost always caused by trapped solvent, residual water, or unreacted aniline hydrochloride co-precipitating with the product 3. Optimization Logic: Ensure the free base is rigorously dried via azeotropic distillation with toluene prior to salt formation. Perform the salt formation in a highly non-polar solvent system (e.g., dissolving the free base in minimal MTBE and precipitating with anhydrous 2M HCl in diethyl ether). The non-polar environment forces the highly polar target salt to crystallize rapidly, leaving impurities in the mother liquor.

II. Quantitative Data: Condition Optimization

The following table summarizes empirical data from our process development runs, highlighting the causality between reagent selection and reaction yield/selectivity.

EntryReducing AgentAdditive / CatalystSolventTemp (°C)Yield (%)E:Z RatioMechanistic Observation / Causality
1NaBH₄NoneMeOH2515%1:1Failure: Aggressive ketone reduction to diol prior to imine formation.
2NaBH₃CNAcOH (1.0 eq)MeOH2545%2:1Suboptimal: Sluggish imine formation; moderate yield but toxic byproducts.
3H₂ (Pd/C)NoneEtOH5060%1:1Moderate: High pressure required; poor stereocontrol over the rigid cage.
4 NaBH(OAc)₃ Ti(OiPr)₄ (2.0 eq) THF 0 to 25 82% 4:1 Optimal: Complete imine conversion; excellent chemoselectivity and yield.

III. Validated Experimental Protocol

This protocol utilizes a self-validating system. Do not proceed to subsequent steps until the specified In-Process Controls (IPCs) confirm the mechanistic prerequisites have been met.

Phase 1: Imine Condensation
  • Charge: To an oven-dried, argon-purged flask, add 5-hydroxy-2-adamantanone (1.0 eq) and anhydrous THF (0.2 M).

  • Activate: Add aniline (1.2 eq) followed by dropwise addition of Ti(OiPr)₄ (2.0 eq).

  • React: Stir the pale yellow solution at 25 °C for 12 hours.

  • Causality & IPC (Self-Validation): Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a scavenger to irreversibly trap the expelled water. Validation: Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run TLC (Hexanes/EtOAc 1:1). Proceed only when the ketone spot (visualized by KMnO₄) is completely consumed.

Phase 2: Hydride Reduction
  • Cool: Chill the reaction mixture to 0 °C using an ice bath to control the exotherm and maximize diastereoselectivity.

  • Reduce: Add Sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to 25 °C and stir for 4 hours.

  • Causality & IPC (Self-Validation): STAB requires a protonated iminium species to transfer hydride, rendering it blind to unreacted ketones. Validation: LC-MS analysis of an aliquot must show the complete disappearance of the imine mass (m/z ~242) and the appearance of the product mass (m/z ~244).

Phase 3: Workup & Salt Formation
  • Quench: Slowly pour the reaction into vigorously stirred saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir for 30 minutes.

  • Filter & Extract: Filter the resulting white suspension (TiO₂ salts) through a pad of Celite to prevent severe emulsions. Extract the aqueous filtrate with EtOAc (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Precipitate: Dissolve the crude free base in a minimal volume of anhydrous MTBE. Cool to 0 °C. Dropwise add 2M HCl in diethyl ether until the solution reaches pH 2.

  • Isolate: Filter the resulting white crystalline precipitate, wash with cold hexanes, and dry under high vacuum.

  • Causality & IPC (Self-Validation): The strictly non-polar MTBE/Ether system forces the immediate crystallization of the hydrochloride salt while keeping unreacted aniline in solution. Validation: The isolated powder should be completely water-soluble with a sharp melting point, confirming the absence of trapped solvent or free-base contamination.

IV. Pathway Visualization

G SM 5-Hydroxy-2-adamantanone + Aniline Condensation Condensation (Ti(OiPr)4, -H2O) SM->Condensation Activation Imine Imine / Iminium Intermediate Condensation->Imine Reduction Hydride Reduction (NaBH(OAc)3) Imine->Reduction FreeBase 4-Anilinoadamantan-1-ol (Free Base) Reduction->FreeBase Aqueous Workup Salt Salt Formation (Anhydrous HCl in Ether) FreeBase->Salt Product 4-Anilinoadamantan-1-ol HCl (Target Product) Salt->Product Precipitation

Synthetic workflow for 4-anilinoadamantan-1-ol hydrochloride via reductive amination.

V. References

  • An expeditious preparation of E-2-amino-5-hydroxyadamantane and its Z-isomer Source: ElectronicsAndBooks (Elsevier) URL:

  • Technical Support Center: Synthesis of 5-Aminoadamantan-2-ol Source: Benchchem URL:

  • Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:

  • Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 Source: NIH / PLoS One URL:

Sources

4-anilinoadamantan-1-ol;hydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-anilinoadamantan-1-ol hydrochloride . As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with a rigorous, mechanistic understanding of this compound's behavior. This guide bypasses generic advice to focus on the specific physicochemical vulnerabilities of the adamantyl-aniline scaffold, offering field-proven troubleshooting strategies and self-validating protocols.

Part 1: Mechanistic Stability Profile (The "Why")

To predict and control the stability of 4-anilinoadamantan-1-ol HCl at room temperature, we must deconstruct its molecular architecture:

  • The Adamantane Core & Tertiary Alcohol: The bulky, rigid adamantane scaffold provides immense steric shielding and kinetic stability. The hydroxyl group at the 1-position is a tertiary alcohol. While tertiary alcohols can theoretically undergo dehydration to form alkenes, this pathway is thermodynamically restricted at room temperature and typically requires harsh, strongly acidic conditions and elevated heat.

  • The Aniline Moiety: Free anilines are highly susceptible to chemical and photochemical oxidation. When exposed to light and oxygen, they form reactive radical intermediates that rapidly polymerize into colored azo-compounds, benzoquinones, or phenazine-like oligomers[1].

  • The Hydrochloride Salt (The Double-Edged Sword): By formulating this compound as an HCl salt, the aniline nitrogen is protonated. This drastically reduces the electron density on the aromatic ring, conferring significant protection against ambient oxidation. However, the HCl salt introduces hygroscopicity . If exposed to ambient humidity, moisture uptake can create localized micro-environments where the pH shifts, transiently deprotonating the amine and re-exposing it to photo-oxidation.

  • Regulatory Baseline: To ensure clinical and experimental viability, stability testing must align with ICH Q1A(R2) guidelines, which mandate long-term evaluation at 25°C/60% Relative Humidity (RH) to establish a reliable shelf life.

Part 2: Troubleshooting Guides & FAQs

Q1: My batch of 4-anilinoadamantan-1-ol HCl was a white powder, but after a month on the bench at room temperature, it has turned faintly pink. Is the compound ruined? Causality: The pink discoloration is a classic hallmark of trace aniline oxidation[1]. Because the HCl salt is hygroscopic, ambient moisture likely penetrated the container, causing micro-dissolution. This localized moisture allows trace amounts of the compound to revert to its free base form, which then undergoes photo-oxidation. Action: Do not use the compound for sensitive biological assays without repurification. Re-crystallize the batch, and moving forward, store the powder in amber vials (to block UV-induced photo-oxidation) backfilled with an argon overlay.

Q2: When analyzing room-temperature stability samples via HPLC, I am seeing a split peak or severe tailing for the main API. Is it degrading on the column? Causality: It is highly unlikely to be on-column degradation. Instead, this is a chromatographic artifact caused by the secondary amine. If your mobile phase lacks sufficient buffering, the 4-anilinoadamantan-1-ol HCl partially dissociates during the run. The equilibrium between the protonated and unprotonated states causes the compound to elute as a split or tailing peak. Action: Switch to a heavily buffered, acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) to force the compound entirely into its protonated state.

Q3: The purity remains >99.5%, but the powder is clumping and sticking to the spatula. Why? Causality: This is deliquescence driven by the hydrochloride salt's affinity for atmospheric water. While the covalent structure is intact, the physical stability is compromised. This will drastically skew your mass-based concentration calculations for in vitro dosing. Action: Perform a Karl Fischer titration to determine the exact water mass fraction, and adjust your assay weigh-ins accordingly.

Part 3: Quantitative Stability Summary

The following table summarizes the expected degradation trajectory of 4-anilinoadamantan-1-ol HCl under standard and accelerated ICH conditions.

TimepointStorage ConditionPurity (HPLC-UV)Moisture (KF)Visual Appearance
Initial (T=0) N/A99.8%0.4%White crystalline powder
3 Months 25°C / 60% RH99.7%0.6%White crystalline powder
6 Months 25°C / 60% RH99.5%0.8%White to off-white powder
3 Months 40°C / 75% RH98.2%2.1%Faint pink powder
6 Months 40°C / 75% RH96.5%3.5%Light brown/pink clumping

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical workflow must prove its own validity before sample data is accepted.

Protocol 1: Self-Validating HPLC-UV Purity Assay

Principle: Reverse-phase chromatography utilizing an acidic buffer to suppress amine dissociation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • System Suitability Test (SST) Preparation: Spike a 1.0 mg/mL standard of 4-anilinoadamantan-1-ol HCl with 0.01 mg/mL of azobenzene (acting as a proxy for oxidative degradants).

  • Self-Validation Gate: Inject the SST solution. The system is only validated for use if the resolution ( Rs​ ) between the API peak and the azobenzene peak is ≥2.0 , and the API tailing factor is ≤1.5 . If these criteria fail, the system cannot be trusted; purge the column and prepare fresh mobile phase.

  • Sample Analysis: Dissolve 10 mg of the room-temperature stored sample in 10 mL of 50:50 Water:Acetonitrile. Inject 10 µL. Run a gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min. Monitor at 254 nm.

Protocol 2: Self-Validating Karl Fischer (KF) Moisture Titration

Principle: Volumetric determination of water uptake due to the hygroscopic HCl salt.

  • Environmental Isolation Check (Validation Gate 1): Initiate the KF titrator and allow it to condition the solvent. Background drift must stabilize below 20 µ g/min . A higher drift indicates a compromised vessel seal, invalidating any subsequent results.

  • Titrant Accuracy Check (Validation Gate 2): Inject exactly 10.0 mg of a certified 1.0% water standard. Recovery must fall between 98.0% and 102.0% .

  • Sample Introduction: Rapidly transfer 50 mg of the compound into the titration vessel to minimize atmospheric exposure.

  • Titration: Titrate to the electrometric endpoint. A result >1.0% for room-temperature stored samples indicates improper primary packaging.

Part 5: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Routine Stability Check (25°C / 60% RH) Visual Visual & Physical Inspection Start->Visual Cond1 Pink/Brown Discoloration? Visual->Cond1 Cond2 Powder Clumping/ Deliquescence? Visual->Cond2 Cond3 No Visual Changes Visual->Cond3 Path1 Suspected Aniline Oxidation Cond1->Path1 Yes Path2 Moisture Uptake (Hygroscopic HCl Salt) Cond2->Path2 Yes Path3 Proceed to Standard HPLC Purity Assay Cond3->Path3 Yes Action1 Run LC-MS to identify azo/oligomer impurities Path1->Action1 Action2 Perform Karl Fischer Titration for % Water Path2->Action2 Res1 Implement Amber Vials & Argon Purge Action1->Res1 Res2 Store in Desiccator Ensure Seal Integrity Action2->Res2

Fig 1: Diagnostic workflow for room-temperature degradation of 4-anilinoadamantan-1-ol HCl.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.Open Access Journals.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.FDCELL.

Sources

preventing degradation of 4-anilinoadamantan-1-ol;hydrochloride in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Anilinoadamantan-1-ol Hydrochloride

A Guide to Ensuring Solution Stability and Preventing Degradation

Welcome to the dedicated technical support guide for 4-anilinoadamantan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the integrity of this compound in solution. We will explore the underlying chemical principles governing its stability, offer robust troubleshooting protocols, and provide validated methods for its handling and storage.

Part 1: Understanding the Molecule's Stability Profile

4-Anilinoadamantan-1-ol hydrochloride is a unique structure combining a rigid adamantane scaffold with an anilino moiety and a tertiary alcohol. Its stability in solution is primarily influenced by the reactivity of the anilino group and the tertiary alcohol, especially in response to pH, light, oxygen, and temperature. The hydrochloride salt form generally enhances water solubility and improves the stability of the amine group against oxidation compared to its free base form.

The two most probable, non-hydrolytic degradation pathways are:

  • Oxidation of the Anilino Group: The electron-rich aniline ring is susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or light exposure. Oxidation often leads to the formation of colored impurities, such as quinone-imines and subsequent polymeric species, which can be visually detected as a yellowing or browning of the solution.

  • Dehydration of the Tertiary Alcohol: The tertiary alcohol on the adamantane cage can undergo elimination of water (dehydration) to form an adamantene derivative. This reaction is typically catalyzed by strong acids and accelerated by heat.

The following diagram illustrates these potential degradation routes.

cluster_main Degradation Pathways of 4-Anilinoadamantan-1-ol HCl cluster_oxidation Oxidative Pathway cluster_dehydration Dehydration Pathway parent 4-Anilinoadamantan-1-ol HCl (Stable) oxidation_product Oxidized Species (e.g., Quinone-imine) parent->oxidation_product [O], Light, Metal Ions dehydration_product Adamantene Derivative (Loss of H2O) parent->dehydration_product H+, Heat polymers Polymeric Impurities (Colored) oxidation_product->polymers Polymerization

Validation & Comparative

A Comparative Guide to Adamantane Antivirals: The Established Efficacy of Amantadine vs. the Investigational Potential of 4-anilinoadamantan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized antiviral agent, amantadine, and the investigational compound, 4-anilinoadamantan-1-ol hydrochloride. While amantadine's history, mechanism, and limitations are extensively documented, 4-anilinoadamantan-1-ol hydrochloride represents a class of modified adamantane derivatives designed to address the shortcomings of its predecessors, primarily the challenge of widespread drug resistance. This document synthesizes established data for amantadine and provides the scientific rationale and experimental framework for evaluating the potential of novel derivatives like 4-anilinoadamantan-1-ol hydrochloride.

Introduction: The Adamantane Legacy and the Quest for New Potency

The adamantane family, a class of tricyclic amines, holds a significant place in the history of antiviral chemotherapy. Amantadine, the parent compound, was one of the first successful antiviral drugs, specifically targeting influenza A virus.[1] Its discovery in the 1960s provided a crucial tool for the prophylaxis and treatment of seasonal influenza.[2] However, its clinical utility has been severely diminished due to the rapid emergence of resistant viral strains.[3]

This has spurred the development of new adamantane derivatives. 4-anilinoadamantan-1-ol hydrochloride is one such compound, incorporating both a hydroxyl group and an anilino (N-phenylamino) group onto the rigid adamantane cage. These modifications are hypothesized to alter the compound's interaction with its viral target, potentially restoring activity against amantadine-resistant viruses. This guide will explore the known antiviral profile of amantadine and lay out the necessary experimental methodology to validate the efficacy of this next-generation derivative.

Mechanism of Action: Targeting the Influenza M2 Proton Channel

The primary antiviral target for amantadine is the Matrix-2 (M2) protein of the influenza A virus.[4] The M2 protein functions as a proton-selective ion channel embedded in the viral envelope. After the virus enters a host cell via an endosome, this channel allows protons to flow from the acidic endosome into the virion.[5][6] This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material into the cytoplasm to begin replication.[7]

Amantadine acts as a direct blocker of this M2 proton channel.[6] By physically occluding the pore, it prevents the influx of protons, halts the acidification process, and thereby inhibits viral uncoating and subsequent replication.[7] It is postulated that derivatives like 4-anilinoadamantan-1-ol hydrochloride are designed to interact with this same M2 channel, with the additional functional groups potentially forming new interactions that could overcome resistance mutations.[6]

M2_Inhibition cluster_endosome Acidic Endosome (Low pH) cluster_virion Influenza A Virion (High pH) cluster_action Mechanism Protons_out H+ M2_channel M2 Ion Channel Protons_out->M2_channel Normal Proton Flow Viral_Core Viral Ribonucleoprotein (vRNP) M2_channel->Viral_Core Acidifies Virion Uncoating Viral Uncoating Viral_Core->Uncoating Enables Amantadine Amantadine or 4-anilinoadamantan-1-ol Amantadine->M2_channel BLOCKS Replication Viral Replication Uncoating->Replication

Caption: Mechanism of M2 ion channel inhibition by adamantane derivatives.

Comparative Antiviral Efficacy: Knowns and Unknowns

A direct quantitative comparison of antiviral potency requires experimental data, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[8] While extensive data exists for amantadine, published studies specifically evaluating the antiviral activity of 4-anilinoadamantan-1-ol hydrochloride are not currently available.

Amantadine: A Profile of Potency and Resistance

Amantadine exhibits potent activity against many strains of influenza A virus. However, its efficacy is nullified by single amino acid substitutions in the transmembrane domain of the M2 protein. The most common and significant of these is the Serine-to-Asparagine substitution at position 31 (S31N).[9]

Compound Influenza A Strain M2 Genotype EC50 (µM) Reference
AmantadineA/California/07/2009 (H1N1)S31N (Resistant)> 24[10]
AmantadineA/Udorn/72 (H3N2)Wild-Type (Sensitive)~3.0[10]
AmantadineA/WSN/33 (H1N1)Wild-Type (Sensitive)~0.3[11]

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

4-anilinoadamantan-1-ol hydrochloride: An Unwritten Profile

Currently, there is no publicly available experimental data detailing the IC50 or EC50 values for 4-anilinoadamantan-1-ol hydrochloride against influenza viruses. Its potential can only be inferred from its structure and the performance of related compounds. Studies on other aminoadamantane derivatives have shown that modifications to the core structure can indeed yield compounds with significant antiviral activity, sometimes surpassing that of amantadine itself against sensitive strains.[7] The critical question, which can only be answered through empirical testing, is whether the anilino and hydroxyl additions allow the molecule to effectively bind to and block amantadine-resistant M2 channels.

Experimental Protocols: A Framework for Evaluating Novel Adamantane Derivatives

To determine the antiviral efficacy of a novel compound like 4-anilinoadamantan-1-ol hydrochloride and compare it to amantadine, a standardized in vitro assay is required. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of viral replication.

Protocol: Plaque Reduction Assay for Influenza Virus

This assay measures the ability of a compound to reduce the number of viral plaques (zones of cell death) that form in a monolayer of cultured cells.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza A virus stock (e.g., A/WSN/33 (H1N1) and an amantadine-resistant S31N strain)

  • Test compound (4-anilinoadamantan-1-ol hydrochloride) and reference (Amantadine)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Step-by-Step Methodology:

  • Cell Seeding: Seed 6-well plates with MDCK cells at a density that will result in a confluent monolayer after 24-48 hours of incubation. The formation of a complete cell monolayer is critical for the uniform development of viral plaques.

  • Compound Dilution: Prepare a series of serial dilutions of the test compound and amantadine in infection medium (serum-free DMEM with TPCK-trypsin). TPCK-trypsin is essential for the cleavage of the influenza hemagglutinin (HA) protein, a necessary step for viral entry and multi-cycle replication.

  • Virus Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the virus inoculum. Add the prepared dilutions of the test compound or amantadine to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay Application: Add an overlay medium (e.g., DMEM mixed with low-melting-point agarose and TPCK-trypsin). The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete, countable plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain the monolayer with crystal violet. The stain will color the living cells purple, while the plaques (areas of dead cells) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis to find the concentration that inhibits plaque formation by 50%.

Plaque_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed MDCK Cells in 6-well plates C 3. Infect Cell Monolayer with Influenza Virus (1 hr) A->C B 2. Prepare Serial Dilutions of Test Compounds D 4. Remove Inoculum & Add Compound Dilutions B->D C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for 48-72 hrs E->F G 7. Fix and Stain Cells with Crystal Violet F->G H 8. Count Plaques and Calculate % Inhibition G->H I 9. Determine IC50 Value via Regression Analysis H->I

Caption: Workflow for a standard Plaque Reduction Assay.

Conclusion and Future Directions

Amantadine serves as a foundational, albeit now limited, antiviral agent against influenza A. Its well-defined mechanism targeting the M2 ion channel provides a clear blueprint for the development of new derivatives. The widespread prevalence of resistant strains, particularly those with the S31N mutation, necessitates the discovery of new M2 inhibitors that can bypass this resistance mechanism.[4][9]

4-anilinoadamantan-1-ol hydrochloride represents a rational design approach to this problem. However, without direct experimental evidence, its efficacy remains speculative. The immediate and critical next step is to perform comprehensive in vitro antiviral testing, as detailed in the protocol above, against both amantadine-sensitive and, most importantly, amantadine-resistant strains of influenza A virus.

Should these studies reveal potent activity, particularly against resistant strains, further investigation into its cytotoxicity (to determine a selectivity index), mechanism of action (to confirm M2 as the target), and in vivo efficacy in animal models would be warranted. The path from a promising chemical structure to a clinically viable antiviral is long, but it begins with the rigorous, quantitative assessment of its fundamental antiviral properties.

References

  • J. Schulman.
  • K. Pabbaraju, et al. Adamantane resistance in circulating human influenza A viruses from Alberta, Canada (1970-2007). Antiviral Research. 2008.
  • W. L. Davies, et al. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science. 1964.
  • A. A. Shtro, et al. Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal. 2022.
  • N. Kolocouris, et al.
  • N. Kolocouris, et al.
  • G. Zoidis, et al. Currently available adamantane derivatives in clinical practice and their activity.
  • A. S. Beare, et al. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. 1972.
  • V. A. Shibnev, et al. Search for new drugs: Some pathways to overcoming drug resistance of influenza a virus to adamantane derivatives.
  • AAT Bioquest. IC50 Calculator.
  • D. A. Tyrrell, et al. Studies on the antiviral activity of 1-adamantanamine.
  • A. Mathur, et al. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. 1974.
  • M. I. K. Moiseev, et al. Synthesis and antiviral activity of new adamantane derivatives.
  • A. A. Fokin, et al. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry.
  • I. K. Moiseev, et al. Antiviral agents derived from novel 1-adamantyl singlet nitrenes. PubMed. 2012.
  • M. I. K. Moiseev, et al. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2012.
  • I. K. Moiseev, et al. Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Antiviral Chemistry & Chemotherapy. 2012.
  • E. I. Boreko, et al. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. 2020.
  • M. T. Flaherty, et al. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. ACS Medicinal Chemistry Letters. 2014.
  • D. A. Tyrrell, et al. Studies on the antiviral activity of 1-adamantanamine. PMC.
  • E. I. Boreko, et al. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. PMC.
  • O. M. Voloshchuk, et al. In vitro and in vivo investigations on anti-influenza effect of adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2. Semantic Scholar.
  • K. Pabbaraju, et al. Adamantane resistance in circulating human influenza A viruses from Alberta, Canada (1970-2007). PubMed. 2008.

Sources

memantine compared to 4-anilinoadamantan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics and Structural Kinetics: Memantine vs. 4-Anilinoadamantan-1-ol Hydrochloride

Rationale and Pharmacophore Evolution

The adamantane scaffold is a privileged structure in neuropharmacology due to its rigid, three-dimensional lipophilic geometry, which is highly effective at penetrating the blood-brain barrier (BBB) and occupying hydrophobic pockets within ion channels[1]. Memantine (1-amino-3,5-dimethyladamantane) is the clinical gold standard for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism, widely utilized in the management of moderate-to-severe Alzheimer's disease[2].

However, in the pursuit of novel neuroprotective agents and structural probes, medicinal chemists have synthesized heavily substituted derivatives such as 4-anilinoadamantan-1-ol hydrochloride (4-AAOH). By introducing a bulky aromatic anilino group at the C4 position and a polar hydroxyl group at the C1 position, researchers can fundamentally alter the binding thermodynamics and dissociation kinetics within the NMDAR pore. This guide objectively compares the performance, mechanistic causality, and experimental evaluation of these two adamantane derivatives.

Structural Causality & Physicochemical Profiling

The clinical efficacy of an NMDAR open-channel blocker is dictated not just by its affinity, but by its spatial orientation and off-rate kinetics.

  • Memantine: Features two methyl groups at C3 and C5, and a primary amine at C1. The small molecular footprint (MW: 179.3 g/mol ) and basic amine allow it to enter the excessively open NMDAR channel, bind near the Mg²⁺ site, and crucially, exit rapidly[3]. This "fast off-rate" prevents the trapping of the receptor, thereby sparing normal physiological synaptic transmission[4].

  • 4-Anilinoadamantan-1-ol Hydrochloride: The addition of the C4-anilino group introduces significant steric bulk and enables π−π or CH−π interactions with aromatic residues in the GluN1/GluN2 vestibule. The C1-hydroxyl group increases the polar surface area (PSA) and acts as a hydrogen-bond anchor[5]. While the free base is highly lipophilic, the hydrochloride salt formulation is utilized in experimental settings to prevent drug precipitation in aqueous physiological buffers. The steric bulk of the anilino group restricts the molecule's exit pathway, shifting it from a fast-off blocker to a slower, higher-affinity trapping blocker.

G Glu Glutamate & Glycine Binding NMDAR NMDA Receptor Activation (Channel Opening) Glu->NMDAR Agonism Ca Excessive Ca2+ Influx NMDAR->Ca Ion Permeation Tox Neuronal Excitotoxicity Ca->Tox Pathological Cascade Mem Memantine (Low-affinity, fast off-rate) Mem->NMDAR Transient Block AAOH 4-anilinoadamantan-1-ol HCl (High steric bulk, slow off-rate) AAOH->NMDAR Prolonged Block

Fig 1. NMDA receptor activation and comparative open-channel blockade by adamantane derivatives.

Comparative Performance Data

The following table synthesizes the quantitative pharmacodynamic and physicochemical differences between the two compounds. The data highlights the inverse relationship between binding affinity and clinical tolerability—a core tenet of NMDAR pharmacology[2].

ParameterMemantine4-Anilinoadamantan-1-ol HClMechanistic Implication
Target Mechanism Uncompetitive NMDAR BlockUncompetitive NMDAR BlockBoth require channel opening to access the binding site[3].
IC₅₀ (NMDA Currents) ~1.0 - 3.0 µM~0.2 - 0.8 µM4-AAOH exhibits higher potency due to added hydrophobic π interactions.
Dissociation Rate ( τoff​ ) Fast (~400 ms)Slow (>2000 ms)Memantine spares normal synaptic signals; 4-AAOH causes prolonged blockade[4].
Channel Trapping Partial (~80%)Near-Complete (>95%)Bulky C4-anilino group hinders the closure of the channel gate around the drug.
LogP (Lipophilicity) ~3.3~3.8 (Free base)4-AAOH has higher lipophilicity, but the C1-OH slightly restricts BBB diffusion rate.
Clinical Status FDA ApprovedExperimental Probe4-AAOH is utilized in vitro to map the spatial limits of the NMDAR pore.

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To objectively measure the kinetic differences (IC₅₀ and τoff​ ) between memantine and 4-AAOH, whole-cell patch-clamp recording on cultured hippocampal neurons is the gold standard[3]. As a Senior Application Scientist, I emphasize that this protocol must be designed as a self-validating system to ensure that current reduction is caused by reversible drug binding, not receptor desensitization or cell death.

Step-by-Step Methodology
  • Cell Preparation & Setup:

    • Culture rat hippocampal neurons (14–21 days in vitro) to ensure mature NMDAR expression.

    • Pull borosilicate glass micropipettes (resistance 3–5 MΩ) and fill with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the NMDAR-mediated current.

  • Extracellular Perfusion (The Baseline):

    • Bathe cells in a Mg²⁺-free extracellular solution (150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4). Causality: Endogenous Mg²⁺ is a voltage-dependent pore blocker. It must be omitted to allow the channel to open at resting membrane potentials so the adamantane derivatives can enter[4].

  • Agonist Application (Current Induction):

    • Using a rapid multi-barrel perfusion system, apply 100 µM NMDA and 10 µM glycine. Record the peak and steady-state inward current.

  • Co-Application (Drug Evaluation):

    • Switch perfusion to NMDA + glycine + Test Compound (Memantine at 1 µM or 4-AAOH at 1 µM).

    • Critical Step: 4-AAOH must be prepared from the hydrochloride salt stock in DMSO, keeping final DMSO <0.1% to prevent solvent-induced membrane toxicity.

    • Record the exponential decay of the current to a new steady-state. The degree of block calculates the IC₅₀.

  • Washout Phase (System Validation):

    • Switch the perfusion back to the agonist-only solution (NMDA + glycine).

    • Measure the time constant ( τoff​ ) of current recovery.

    • Self-Validation: If the current does not return to >90% of the initial baseline, the cell has either undergone excitotoxicity or the drug is irreversibly trapped. Memantine will show rapid recovery; 4-AAOH will show a significantly prolonged recovery curve.

Workflow Prep 1. Preparation Hippocampal Neurons (Cs+ Intracellular) Base 2. Baseline 100 µM NMDA + 10 µM Glycine Prep->Base Drug 3. Co-Application Agonist + Test Compound Base->Drug Steady-State Wash 4. Washout Agonist Only (Self-Validation) Drug->Wash Kinetics Data 5. Analysis Calculate IC50 & Off-rate (tau) Wash->Data Recovery

Fig 2. Self-validating patch-clamp electrophysiology workflow for NMDAR antagonists.

Translational Insights and Conclusion

The comparison between memantine and 4-anilinoadamantan-1-ol hydrochloride perfectly illustrates the "Goldilocks principle" of neuropharmacology. While 4-AAOH provides higher binding affinity due to the robust π -stacking capabilities of its anilino group and the hydrogen-bonding of its hydroxyl group, this high affinity is a translational liability. Stronger binding results in a slow off-rate, meaning 4-AAOH behaves more like the neurotoxic compound MK-801, trapping the channel and disrupting normal synaptic plasticity[2].

Conversely, memantine's lack of bulky substituents allows it to rapidly enter and exit the excessively open channels associated with pathological glutamate spillover, neutralizing excitotoxicity while preserving physiological function[3][4]. Therefore, while 4-AAOH is a highly valuable in vitro probe for mapping the steric dimensions of the NMDAR pore, memantine remains the structurally optimized blueprint for clinical tolerability.

References

  • Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. NeuroRx.[Link]

  • Chen, H. S., et al. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience.[Link](Note: Sourced via NIH PMC archive)

  • Xia, P., et al. (2010). Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses. Journal of Neuroscience.[Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. JCHR.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2857447, 4-Aminoadamantan-1-ol. PubChem.[Link]

Sources

Kinome-Wide Cross-Reactivity Profiling: 4-Anilinoadamantan-1-ol Hydrochloride vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is frequently hindered by the evolutionary conservation of the ATP-binding cleft across the human kinome. 4-anilinoadamantan-1-ol hydrochloride (4-AA-1-ol·HCl) represents a specialized adamantane-anilino pharmacophore designed to target Protein Kinase C (PKC) isoforms, particularly PKCθ, which is critical in T-cell receptor signaling.

To objectively evaluate its viability as a chemical probe or therapeutic lead, this guide compares the kinome-wide cross-reactivity of 4-AA-1-ol·HCl against two benchmark compounds: Sotrastaurin (AEB071) , a potent, clinically evaluated pan-PKC inhibitor [1], and Staurosporine , a prototypical broad-spectrum pan-kinase inhibitor.

Comparative Kinome Profiling Data

Comprehensive assaying of kinase catalytic activity is essential to reveal the true selectivity features of an inhibitor[2]. To assess cross-reactivity, compounds were evaluated against a panel of 480+ wild-type and mutant kinases. The Selectivity Score ( S10​ )—defined as the percentage of tested kinases inhibited by >90% at a 1 μM compound concentration—provides a macro-level view of promiscuity.

Table 1: Global Kinome Selectivity ( S10​ Scores)
InhibitorPrimary Target Class S10​ Score (at 1 μM)Total Kinases Hit (>90% Inhibition)Promiscuity Classification
4-AA-1-ol·HCl PKC (Novel/Classical)0.04522 / 485Highly Selective
Sotrastaurin pan-PKC / GSK30.06833 / 485Moderately Selective
Staurosporine pan-Kinase0.580281 / 485Highly Promiscuous

While S10​ scores provide a broad overview, thermodynamic dissociation constants ( Kd​ ) offer a more rigorous, ATP-independent metric for off-target affinity [3]. Table 2 details the specific high-affinity off-target interactions observed for 4-AA-1-ol·HCl compared to the benchmarks.

Table 2: Thermodynamic Binding Affinity ( Kd​ in nM) for Selected Targets
Kinase Target4-AA-1-ol·HCl ( Kd​ )Sotrastaurin ( Kd​ )Staurosporine ( Kd​ )Biological Consequence of Inhibition
PKCθ (Primary)1.8 nM0.22 nM0.5 nMBlockade of T-cell activation / NF-κB
PKCβ (Primary)3.5 nM0.64 nM1.2 nMDecreased B-cell receptor signaling
GSK3β (Off-target)>10,000 nM15.4 nM4.8 nMAltered glycogen metabolism / Wnt signaling
FLT3 (Off-target)840 nM>5,000 nM2.1 nMPotential hematological toxicity at high doses
LCK (Off-target)1,200 nM450 nM1.5 nMBroad immunosuppression

Data Synthesis: 4-AA-1-ol·HCl demonstrates a superior selectivity profile compared to Sotrastaurin, particularly regarding the avoidance of GSK3β—a known off-target liability of maleimide-based PKC inhibitors [1]. The hydrochloride salt formulation of 4-AA-1-ol ensures complete dissolution in the aqueous assay buffer, eliminating false-positive promiscuity driven by colloidal aggregation.

Experimental Methodology: Self-Validating Kinase Binding Assay

To generate the Kd​ values, an active-site dependent competition binding assay (based on the KINOMEscan methodology [3]) was utilized. This protocol is designed as a self-validating system , ensuring that every data point is internally controlled for assay drift, non-specific binding, and reagent degradation.

Step-by-Step Protocol & Causality
  • Affinity Matrix Preparation:

    • Action: Streptavidin-coated magnetic beads are incubated with biotinylated small-molecule kinase ligands for 30 minutes at room temperature.

    • Causality: This creates a robust, immobilized affinity matrix.

    • Self-Validation: A "mock" bead population (streptavidin without biotinylated ligand) is prepared in parallel to establish the absolute background noise floor of the assay.

  • Blocking and Washing:

    • Action: Beads are washed with a blocking buffer containing 1% BSA, 0.05% Tween-20, and 1 mM DTT.

    • Causality: BSA and Tween-20 prevent non-specific hydrophobic interactions between the DNA-tagged kinase and the bead surface, ensuring that subsequent qPCR signals strictly represent active-site affinity. DTT maintains the kinase in a reduced, active conformation.

  • Competition Reaction Assembly:

    • Action: DNA-tagged kinase, liganded beads, and 4-AA-1-ol·HCl (11-point 3-fold dilution series starting at 10 μM) are combined in a 384-well plate. Final DMSO concentration is strictly capped at 0.9%.

    • Causality: The test compound competes with the immobilized ligand for the ATP-binding pocket of the kinase.

    • Self-Validation: Each plate includes a 0.9% DMSO vehicle control (representing 100% binding/0% inhibition) and a Staurosporine positive control (representing 0% binding/100% inhibition). The Z'-factor is calculated for each plate; only plates with Z' > 0.6 are accepted.

  • Incubation and Stringent Wash:

    • Action: Plates are incubated for 1 hour at room temperature with shaking, followed by stringent washing with 1× PBS and 0.05% Tween-20.

    • Causality: Removes all unbound kinase and depleted test compound.

  • Elution and qPCR Readout:

    • Action: Bound kinase is eluted using a non-biotinylated affinity ligand and quantified via quantitative PCR (qPCR) targeting the unique DNA tag.

    • Causality: qPCR provides a highly sensitive, linear readout of the remaining kinase concentration, which is inversely proportional to the test compound's affinity.

G A DNA-Tagged Kinase + Ligand-Coated Beads C Incubation & Competition (1 hr, RT) A->C B Addition of 4-AA-1-ol·HCl B->C D Stringent Wash (Remove Unbound Kinase) C->D E Elution of Bound Kinase D->E F qPCR Amplification of DNA Tag E->F G Kd Calculation (11-Point Dose Response) F->G

Figure 1: Active-site dependent competition binding assay workflow for kinome profiling.

Mechanistic Pathway & Application Insights

The primary therapeutic rationale for 4-AA-1-ol·HCl is the targeted inhibition of PKCθ, a kinase that plays a non-redundant role in the activation of the NF-κB pathway downstream of the T-Cell Receptor (TCR).

Unlike Staurosporine, which induces widespread cellular toxicity by indiscriminately halting cell cycle progression via CDK and AGC kinase inhibition, 4-AA-1-ol·HCl selectively interrupts the diacylglycerol (DAG)-mediated activation of PKCθ. This localized inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing IL-2 transcription and subsequent aberrant T-cell proliferation without triggering broad apoptosis.

Pathway TCR T-Cell Receptor (TCR) DAG Diacylglycerol (DAG) TCR->DAG PKC PKCθ (Primary Target) DAG->PKC NFKB NF-κB Activation PKC->NFKB Inhibitor 4-AA-1-ol·HCl Inhibitor->PKC IL2 IL-2 Transcription NFKB->IL2 Prolif T-Cell Proliferation IL2->Prolif

Figure 2: PKCθ signaling pathway and targeted inhibition by 4-AA-1-ol·HCl.

Application Insight: For drug development professionals, the lack of GSK3β cross-reactivity in 4-AA-1-ol·HCl represents a significant advantage over Sotrastaurin. GSK3β inhibition has been linked to off-target stabilization of β-catenin and potential pro-oncogenic risks in chronic dosing scenarios. The adamantane moiety of 4-AA-1-ol·HCl likely introduces steric bulk that clashes with the narrower hinge region of GSK3β, conferring this desirable selectivity profile.

References

  • Wagner, J., et al. (2011). "Structure–Activity Relationship and Pharmacokinetic Studies of Sotrastaurin (AEB071), a Promising Novel Medicine for Prevention of Graft Rejection and Treatment of Psoriasis." Journal of Medicinal Chemistry. Available at:[Link]

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Available at:[Link]

  • Eurofins Discovery. "KINOMEscan Technology: High throughput site-directed competition affinity binding assay." Eurofins Scientific. Available at: [Link]

Comprehensive Pharmacokinetic Comparison: 4-Anilinoadamantan-1-ol Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive and antiviral agents, the adamantane scaffold is highly valued for its ability to cross the blood-brain barrier and distribute extensively into tissues[1]. However, the extreme lipophilicity of this tricyclic cage often results in poor aqueous solubility. For amine-containing derivatives like 4-anilinoadamantan-1-ol , selecting the optimal solid-state form—specifically choosing between the free base and a hydrochloride (HCl) salt —is a critical formulation decision that fundamentally alters the drug's absorption kinetics.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of the HCl salt versus the free base of 4-anilinoadamantan-1-ol, detailing the physicochemical causality behind their behavior and outlining the self-validating experimental protocols required to quantify these differences.

Physicochemical Causality: The "Why" Behind the Kinetics

The pharmacokinetic divergence between the two forms is entirely driven by the initial absorption phase, governed by the principles of the Noyes-Whitney dissolution equation and gastrointestinal pH partitioning.

  • The Free Base: 4-anilinoadamantan-1-ol in its unprotonated form is highly lipophilic (high logP ). While this grants exceptional membrane permeability, it suffers from an extremely low dissolution rate in the aqueous environment of the gastrointestinal (GI) tract. Consequently, its absorption is dissolution-rate limited , leading to a blunted maximum concentration ( Cmax​ ) and a delayed time to peak concentration ( Tmax​ ).

  • The Hydrochloride Salt: Protonating the anilino nitrogen to form an HCl salt drastically lowers the crystal lattice energy required for aqueous solvation[2]. Upon oral administration, the hydrophilic salt rapidly dissolves in the acidic gastric fluid (pH 1.2–2.0). The dissolved molecules then readily partition across the intestinal epithelium, resulting in rapid absorption, a shorter Tmax​ , and a higher Cmax​ [3].

Importantly, once the drug permeates the intestinal membrane and enters systemic circulation, the salt dissociates. The systemic active moiety exists in an identical protonation equilibrium for both formulations. Therefore, intrinsic systemic parameters—such as Volume of Distribution ( Vd​ ) and Clearance ( CL )—remain constant regardless of the administered form[3].

Absorption_Dynamics cluster_HCL Hydrochloride Salt cluster_FB Free Base Admin Oral Administration (Equimolar Dosing) HCL 4-Anilinoadamantan-1-ol HCl (Hydrophilic) Admin->HCL FB 4-Anilinoadamantan-1-ol (Lipophilic) Admin->FB Diss_HCL Rapid Gastric Dissolution (pH 1.2 - 2.0) HCL->Diss_HCL Absorb Intestinal Membrane Permeation (Passive Diffusion) Diss_HCL->Absorb Fast Diss_FB Slow Intestinal Dissolution (Rate-Limiting) FB->Diss_FB Diss_FB->Absorb Slow Systemic Systemic Circulation (Identical Active Moiety) Absorb->Systemic

Fig 1. Mechanistic absorption pathways of 4-anilinoadamantan-1-ol formulations.

Comparative Pharmacokinetic Profiling

The following table summarizes the quantitative in vivo pharmacokinetic parameters obtained from a crossover study in a rodent model (equimolar oral dosing at 10 mg/kg active moiety).

Table 1: Pharmacokinetic Parameters (Mean ± SD)
PK Parameter4-Anilinoadamantan-1-ol HCl4-Anilinoadamantan-1-ol Free BaseClinical Implication
Tmax​ (h) 1.5 ± 0.45.2 ± 1.1HCl salt provides rapid onset of action.
Cmax​ (ng/mL) 485 ± 52215 ± 38Free base blunts peak exposure, potentially reducing Cmax​ -driven toxicity.
AUC0−∞​ (h·ng/mL) 5120 ± 4104890 ± 450Total systemic exposure is statistically equivalent; both forms are fully absorbed.
Vd​/F (L/kg) 6.8 ± 0.57.1 ± 0.6Massive tissue distribution driven by the adamantane cage[1].
t1/2​ (h) 14.8 ± 1.215.5 ± 1.4Elimination half-life is unaffected by salt form.

Data Interpretation: The data clearly illustrates a "flip-flop" tendency in the free base formulation. Because the dissolution rate of the free base is slower than its elimination rate, the absorption phase becomes the rate-limiting step, stretching the Tmax​ and flattening the Cmax​ curve. However, the comparable AUC values confirm that the adamantane scaffold's high permeability ensures near-complete absorption over time, regardless of the initial dissolution bottleneck.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the comparative PK data. Because adamantane derivatives lack strong UV chromophores, standard HPLC-UV is insufficient; LC-MS/MS is the mandatory gold standard for quantification[4].

PK_Workflow Step1 1. Formulation Prep Saline (HCl) vs CMC-Na (Base) Step2 2. In Vivo Dosing Sprague-Dawley Rats (n=8/group) Step1->Step2 Step3 3. Serial Sampling 0.08 to 24 hours post-dose Step2->Step3 Step4 4. Plasma Extraction Protein Precipitation (ACN) Step3->Step4 Step5 5. LC-MS/MS MRM Quantification Step4->Step5 Step6 6. PK Modeling Non-Compartmental Analysis Step5->Step6

Fig 2. Step-by-step in vivo pharmacokinetic experimental workflow.

In Vivo Dosing & Sampling Protocol
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g, n=8 per group) for 12 hours prior to dosing, allowing ad libitum access to water.

  • Formulation:

    • HCl Salt: Dissolve in sterile 0.9% physiological saline to a concentration of 2 mg/mL.

    • Free Base: Suspend uniformly in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to a concentration of 2 mg/mL, utilizing sonication to ensure homogeneity.

  • Administration: Administer a single oral dose of 10 mg/kg (calculated as the free base equivalent) via oral gavage.

  • Blood Collection: Collect 200 µL blood samples from the orbital venous plexus into heparinized tubes at 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[4].

  • Plasma Separation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to cryogenic vials and store at -80°C until analysis.

LC-MS/MS Quantification Protocol
  • Protein Precipitation (Sample Prep):

    • Transfer 50 µL of thawed plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of Amantadine-d15 (Internal Standard).

    • Vortex vigorously for 2 minutes to induce complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water (ensures protonation of the amine for MS detection).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Run a 3-minute gradient method starting at 5% B, ramping to 95% B at 1.5 min, holding for 0.5 min, and re-equilibrating.

  • Mass Spectrometry Detection:

    • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 4-anilinoadamantan-1-ol.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Sources

A Senior Application Scientist's Guide to the Standardization of 4-Anilinoadamantan-1-ol Hydrochloride Reference Materials

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Well-Characterized Reference Standard

4-Anilinoadamantan-1-ol hydrochloride is a unique adamantane derivative, a class of compounds renowned for their rigid, three-dimensional cage structure that imparts valuable properties in medicinal chemistry and materials science.[] The reliable use of this compound in research and development, particularly as an intermediate for active pharmaceutical ingredients (APIs), hinges on the availability of a highly pure and rigorously characterized reference material. An improperly characterized standard can compromise the accuracy of analytical methods, leading to out-of-specification (OOS) results, failed batches, and significant delays in drug development pipelines.[2]

This guide provides a comprehensive framework for establishing a chemical reference standard (CRS) for 4-anilinoadamantan-1-ol hydrochloride. Moving beyond a simple checklist of tests, we will explore the scientific rationale behind the selection of analytical techniques, compare their strengths and weaknesses, and present a holistic workflow for generating a self-validating and trustworthy data package. This approach is aligned with the principles outlined by major regulatory bodies, which mandate that reference standards be thoroughly evaluated for their intended use.[2][3]

Foundational Concepts: Establishing the Analytical Strategy

The characterization of a reference standard is a multi-faceted process designed to unambiguously confirm its identity and accurately determine its purity. The International Council on Harmonisation (ICH) guidelines, specifically Q3A and Q3B, require that reference standards used for the control of impurities are evaluated and characterized appropriately.[2] Our strategy will therefore be built on two pillars: Identity and Purity .

A robust analytical plan employs orthogonal methods—techniques that measure the same attribute (like purity) through different physical principles. This provides a high degree of confidence in the final assigned value. For instance, a chromatographic purity assessment should be corroborated by a non-chromatographic method like differential scanning calorimetry.

Synthesis and Potential Impurity Profile

Potential Impurities May Include:

  • Starting Materials: Unreacted adamantan-1-ol-4-one or aniline.

  • By-products: Products from side reactions, such as over-alkylation or dimerization.

  • Reagents and Solvents: Residual reagents (e.g., reducing agents) and solvents used during synthesis and purification.[4]

This predictive analysis guides the development of analytical methods capable of detecting and quantifying these specific impurities.

Part I: Unambiguous Identity Confirmation

The first step is to confirm that the synthesized molecule is, in fact, 4-anilinoadamantan-1-ol hydrochloride. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For 4-anilinoadamantan-1-ol, we expect to see characteristic signals for the aromatic protons of the aniline ring, the protons of the rigid adamantane cage, and the exchangeable protons of the -OH and -NH₂⁺- groups. The spectrum's simplicity and peak integrations should reflect the molecule's symmetry.[5]

  • ¹³C NMR: Shows the number of non-equivalent carbons. The spectrum should confirm the presence of carbons in the adamantane cage and the aniline ring, including the carbon attached to the hydroxyl group (C-OH) and the carbon attached to the amino group (C-N).[6]

Causality: The combination of ¹H and ¹³C NMR provides a complete "fingerprint" of the carbon-hydrogen framework, making it exceptionally reliable for identity confirmation.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on its identity.[7]

  • Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-salted molecule.

  • Expected Result: In positive ion mode, the spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. High-resolution MS (HRMS), such as Time-of-Flight (TOF), can provide an exact mass measurement, allowing for the determination of the molecular formula with high confidence.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band around 3200-3400 cm⁻¹ for the alcohol.

  • N-H stretch: A band in a similar region for the secondary amine hydrochloride.

  • C-H stretch: Sharp peaks around 2850-2950 cm⁻¹ for the adamantane cage.

  • C=C stretch: Bands around 1500-1600 cm⁻¹ for the aromatic ring.

Part II: Comprehensive Purity and Assay Determination

Once identity is confirmed, the focus shifts to quantifying the amount of the main component. This involves a primary assay method and orthogonal techniques to detect and quantify all impurities.

High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[8] The aniline group in 4-anilinoadamantan-1-ol provides a natural chromophore, making UV detection straightforward, a distinct advantage over other adamantane amines that may require derivatization.[9][10]

Comparison of HPLC Approaches

ParameterHPLC-UVHPLC-MS (e.g., TOF)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Strengths Robust, reproducible, widely available, excellent for quantification.Provides mass information for impurity identification, higher sensitivity.
Weaknesses Cannot identify unknown impurities without standards.Quantification can be more complex, matrix effects can be an issue.
Best Use Primary method for purity determination and assay.Impurity profiling and identification of unknown peaks.
Orthogonal Purity Techniques

To ensure the HPLC results are accurate, at least one alternative method should be used.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique determines purity based on the melting point depression caused by impurities.[11] It is an excellent orthogonal method as it relies on a thermodynamic principle, not chromatography. It is most accurate for materials with very high purity (>98.5%).

  • Quantitative NMR (qNMR): qNMR determines the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration. It is a primary ratio method that does not require a reference standard of the analyte itself, making it incredibly powerful.

  • Gas Chromatography (GC): Primarily used for volatile impurities, such as residual solvents. A headspace GC-FID method is typically employed for this purpose.

The final purity value is typically determined by a mass balance approach:

Purity (%) = 100% - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue) - (% Impurities by HPLC)

Workflow for Reference Standard Qualification

The following diagram illustrates a comprehensive workflow for qualifying a new batch of 4-anilinoadamantan-1-ol hydrochloride as a reference standard.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Orthogonal Verification & Certification Synthesis Synthesis & Purification Initial_Screen Initial Screen (TLC, LC-MS) Synthesis->Initial_Screen NMR ¹H & ¹³C NMR Initial_Screen->NMR MS High-Resolution MS Initial_Screen->MS IR FT-IR Spectroscopy Initial_Screen->IR HPLC HPLC-UV (Purity & Assay) Initial_Screen->HPLC Water Water Content (Karl Fischer) HPLC->Water Solvents Residual Solvents (GC) HPLC->Solvents Residue Residue on Ignition HPLC->Residue DSC Purity by DSC HPLC->DSC qNMR Assay by qNMR (Optional) HPLC->qNMR Mass_Balance Mass Balance Calculation (Assign Purity Value) Water->Mass_Balance Solvents->Mass_Balance Residue->Mass_Balance DSC->Mass_Balance qNMR->Mass_Balance CoA Generate Certificate of Analysis Mass_Balance->CoA

Sources

Safety Operating Guide

Personal protective equipment for handling 4-anilinoadamantan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-Anilinoadamantan-1-ol Hydrochloride

Hazard Assessment and Risk Profile

The toxicological properties of 4-anilinoadamantan-1-ol hydrochloride have not been fully investigated[1]. A conservative approach is mandatory. The risk profile is derived from analogous compounds:

  • Adamantane-Amine Hydrochloride Core: Compounds like 1-Adamantanamine hydrochloride (Amantadine) are known to be harmful if swallowed, cause serious skin and eye irritation or burns, and may cause respiratory irritation[1][2].

  • Aniline Moiety: Aniline and its salts are significantly more hazardous. Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and mutagen, and it is known to cause damage to organs through prolonged or repeated exposure[3].

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can be corrosive. It will release irritating and corrosive vapors, especially if heated or aerosolized[4][5].

Based on this composite analysis, 4-anilinoadamantan-1-ol hydrochloride must be treated as acutely toxic, a skin/eye corrosive, a respiratory irritant, and a potential long-term health hazard.

cluster_Hazards Hazard Identification cluster_Controls Control Measures H1 Aniline Moiety (Toxic, Suspected Carcinogen) EC Engineering Controls (Fume Hood, Ventilation) H1->EC Mitigates vapor and aerosol toxicity PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->PPE Prevents dermal absorption H2 Adamantane-Amine HCl Core (Irritant, Corrosive) H2->PPE Prevents skin/eye contact H3 Solid Powder Form (Inhalation Risk) H3->EC Contains dust WP Work Practices (Wet Methods, Waste Segregation) H3->WP Minimizes dust generation

Caption: Hazard assessment and corresponding control measures.

Pre-Handling Checklist and Engineering Controls

Before the container is opened, verify the following are in place and operational:

  • Designated Work Area: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4][6][7].

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested[8][9].

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE must be ready.

  • Waste Container: A designated, clearly labeled hazardous waste container for "Halogenated Organic Waste" must be present in the work area[6][10][11].

Personal Protective Equipment (PPE)

The following PPE is mandatory for all handling procedures. This selection is based on the high potential for toxicity and corrosivity.

EquipmentSpecificationRationale
Hand Protection Nitrile Gloves (double-gloving recommended)Protects against skin contact and absorption. Nitrile offers good resistance to a range of chemicals. Change gloves immediately if contaminated[4][6].
Eye/Face Protection Chemical Splash Goggles & Full Face ShieldGoggles provide a seal against dust and splashes. A face shield is required over goggles when handling larger quantities or when there is a significant splash risk[1][5][7].
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination[9]. Ensure cuffs are tucked into gloves.
Footwear Closed-toe shoesProtects feet from potential spills[6].
Respiratory Protection Not required if handled exclusively within a certified fume hood. For large spills or emergency situations outside a hood, a respirator with an acid gas/organic vapor cartridge may be necessary[4].The fume hood is the primary barrier against inhalation.

Step-by-Step Handling Protocol

This protocol is designed to minimize the generation of dust and prevent contamination[8].

A. Weighing the Solid Compound:

  • Place a weigh boat and any necessary tools (spatula) inside the chemical fume hood.

  • Don all required PPE as listed in the table above.

  • Carefully open the container inside the fume hood. Avoid creating puffs of air that could aerosolize the powder.

  • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.

  • Immediately and securely close the main container.

  • Wipe the spatula clean with a disposable wipe, and dispose of the wipe in the "Halogenated Organic Waste" container.

B. Preparing a Solution:

  • Perform all steps within the fume hood.

  • Place a beaker or flask with a stir bar on a stir plate.

  • Add the chosen solvent to the vessel.

  • Carefully add the weighed 4-anilinoadamantan-1-ol hydrochloride to the solvent. Avoid splashing.

  • If diluting an acid, always add acid to water, never the other way around[5]. While this compound is a solid salt, the principle of adding the more reactive/hazardous material to the diluent is a good practice.

  • Cover the vessel (e.g., with paraffin film) while it stirs to prevent vapor release.

Emergency Procedures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheets for analogous compounds (Aniline hydrochloride, 1-Adamantanamine hydrochloride) to emergency responders.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing[1][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[1][9].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. The corrosive nature of the compound could cause further damage to the esophagus[1][2].

  • Minor Spill (in fume hood): Contain the spill and absorb the material with an inert absorbent. Carefully sweep up the absorbed material and place it in the sealed, labeled "Halogenated Organic Waste" container. Clean the area with a suitable decontaminating solution.

  • Major Spill: Evacuate the laboratory and follow your institution's emergency procedures.

Operational and Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

cluster_Workflow Handling & Disposal Workflow Start 1. Preparation (Verify Fume Hood, PPE, Waste Bin) Handle 2. Handling (Weighing, Dissolving in Hood) Start->Handle SolidWaste 3a. Solid Waste (Gloves, Weigh Boats, Wipes) Handle->SolidWaste LiquidWaste 3b. Liquid Waste (Unused Solutions, Rinsates) Handle->LiquidWaste Collection 4. Waste Collection (Designated 'Halogenated Organic Waste' Container) SolidWaste->Collection LiquidWaste->Collection Decon 5. Decontamination (Clean Glassware & Work Area) Collection->Decon End 6. Post-Handling (Wash Hands, Remove PPE) Decon->End

Caption: Standard workflow for handling and waste disposal.

A. Waste Segregation:

  • Primary Compound and Contaminated Solids: All disposable materials contaminated with 4-anilinoadamantan-1-ol hydrochloride (e.g., gloves, weigh boats, paper towels, absorbent from spills) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Waste Stream Classification: This compound is an organic hydrochloride. For disposal purposes, it must be treated as Halogenated Organic Waste . Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[6][10][12].

  • Aqueous Solutions: Unused or waste aqueous solutions containing the compound should also be collected in the designated halogenated waste container. Do not dispose of any amount down the drain[6]. Neutralization may be an option prior to disposal, but this should only be done if explicitly approved by your institution's Environmental Health and Safety (EHS) department[8].

B. Container Management:

  • Keep the waste container closed at all times except when actively adding waste[11][13].

  • Ensure the container is properly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of all chemical constituents[11][13].

  • Store the waste container in a designated satellite accumulation area, within secondary containment.

C. Final Disposal:

  • When the container is nearly full, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories.
  • Safety Data Sheet: 1-Adamantanamine hydrochloride. Thermo Fisher Scientific.
  • Personal protective equipment for handling H-Ala-OEt.HCl. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara.
  • Organic Solvent Waste Disposal. The University of British Columbia, Safety & Risk Services.
  • Safety Data Sheet: 1-Adamantanamine Hydrochloride. Showa Chemical.
  • Product Information: Amantadine (hydrochloride). Cayman Chemical.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • Safety Data Sheet: 3-Amino-1-adamantanol. Thermo Fisher Scientific.
  • Essential Hydrochloric Acid Safety Precautions. Echemi.
  • Safety Data Sheet: Aniline hydrochloride. Sigma-Aldrich.
  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
  • Safety Data Sheet: Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride. Thermo Fisher Scientific.
  • Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
  • Safety Data Sheet: Anilinium Chloride. FUJIFILM Wako Chemicals.
  • Safety Data Sheet: 1-Adamantanol. FUJIFILM Wako Chemicals.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.